JH-Xiv-68-3
Descripción
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Structure
3D Structure
Propiedades
Fórmula molecular |
C21H17F3N8O |
|---|---|
Peso molecular |
454.4 g/mol |
Nombre IUPAC |
10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H17F3N8O/c1-30-16(33)4-3-5-32-10-14(18(28-32)21(22,23)24)13-9-27-19-12(13)6-11(8-26-19)17-15(7-25)31(2)29-20(17)30/h6,8-10H,3-5H2,1-2H3,(H,26,27) |
Clave InChI |
OUWNBPQKRZSLKD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCCN2C=C(C3=CNC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)C(=N2)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of JH-Xiv-68-3: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
JH-Xiv-68-3 is a novel, selective, macrocyclic inhibitor targeting the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A and DYRK1B).[1][2][3] This compound has demonstrated notable anti-tumor efficacy in preclinical models of Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, downstream signaling effects, and pharmacological properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. A significant liability of this compound is its rapid metabolism by aldehyde oxidase (AO), a factor that has led to the development of more stable analogs.[3]
Introduction
Dual-specificity tyrosine-regulated kinases, particularly DYRK1A and its close homolog DYRK1B, have emerged as compelling therapeutic targets in oncology.[3] These kinases play crucial roles in cell cycle regulation, proliferation, and apoptosis.[3] Overexpression of DYRK1A has been observed in various malignancies, including HNSCC, where it is associated with tumorigenesis.[3] this compound was developed as a potent and selective inhibitor of DYRK1A and DYRK1B, representing a promising chemical probe and a lead compound for therapeutic development.[3]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of DYRK1A and DYRK1B.[1][2][3] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby modulating key cellular signaling pathways involved in cancer cell proliferation and survival.
DYRK1A/B Signaling Pathway in HNSCC
In HNSCC, DYRK1A has been shown to be hyperphosphorylated and overexpressed, contributing to the malignant phenotype.[4] The inhibition of DYRK1A by compounds like this compound is believed to exert its anti-tumor effects through the modulation of the PI3K/AKT signaling pathway. A key downstream effector of this pathway is the transcription factor FOXO3A. By inhibiting DYRK1A, this compound may lead to the activation of FOXO3A, which in turn can promote apoptosis and inhibit cell proliferation.[4]
Quantitative Data
The following tables summarize the reported in vitro potency and cellular activity of this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Reference |
| DYRK1A | 13 | [5] |
| DYRK1B | 19 | [5] |
Table 2: Cellular Activity of this compound in HNSCC Cell Lines
| Cell Line | Assay | Endpoint | Result | Reference |
| CAL27 | Cell Proliferation | Decreased Viability | Significant | [5] |
| FaDu | Cell Proliferation | Decreased Viability | Significant | [5] |
Experimental Protocols
The following are representative protocols for the key assays used to characterize the mechanism of action of this compound.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.
Materials:
-
DYRK1A or DYRK1B enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (this compound)
-
Kinase Buffer
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a 2X kinase/antibody mixture in kinase buffer.
-
Prepare a 2X tracer solution in kinase buffer.
-
Add 5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Add 10 µL of the 2X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HNSCC cell lines (e.g., CAL27, FaDu)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed HNSCC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Metabolism
A critical aspect of the pharmacological profile of this compound is its susceptibility to rapid metabolism by aldehyde oxidase (AO).[3] AO is a cytosolic enzyme that metabolizes a wide range of xenobiotics, particularly those containing azaheterocyclic scaffolds. This metabolic instability presents a significant challenge for the in vivo application of this compound and has prompted the development of second-generation inhibitors with improved metabolic properties. For instance, the fluorinated derivative JH-XVII-10 was designed to block the site of AO-mediated metabolism, resulting in enhanced metabolic stability.[3]
Conclusion
This compound is a potent and selective inhibitor of DYRK1A and DYRK1B kinases with demonstrated anti-tumor activity in HNSCC cell lines. Its mechanism of action involves the modulation of the AKT/FOXO3A signaling pathway, leading to decreased cell proliferation and increased apoptosis. While its rapid metabolism by aldehyde oxidase limits its therapeutic potential, this compound serves as a valuable research tool and a foundational scaffold for the development of more robust DYRK1A/B inhibitors for cancer therapy. Further investigation into the downstream effects of DYRK1A/B inhibition and the development of metabolically stable analogs are warranted.
References
The Discovery and Synthesis of JH-Xiv-68-3: A Macrocyclic Inhibitor of DYRK1A/B for Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
JH-Xiv-68-3 is a selective, macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B), which are implicated in the pathology of various cancers, including head and neck squamous cell carcinoma (HNSCC). This technical guide details the discovery, synthesis, and biological evaluation of this compound, providing a comprehensive resource for researchers in oncology and drug discovery. The development of this compound stemmed from the optimization of a lead compound, AC15, through a structure-based design approach aimed at enhancing potency and selectivity. This guide furnishes detailed protocols for its chemical synthesis, biochemical and cellular characterization, and presents key quantitative data in a structured format. Furthermore, it visualizes the intricate signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and therapeutic potential.
Discovery and Rationale
The discovery of this compound was initiated by screening for novel inhibitors of DYRK1A, a kinase known to be overexpressed and hyperphosphorylated in HNSCC cell lines.[1][2] The initial lead compound, AC15, a nonselective azaindole kinase inhibitor, demonstrated moderate binding to DYRK1A.[2] The co-crystal structure of AC15 with DYRK1A revealed a "U-shaped" binding conformation, bringing the substituents at the 3- and 5-positions of the azaindole core into close proximity.[2][3] This structural insight provided a clear rationale for a macrocyclization strategy to improve potency and selectivity.
The logical workflow for the discovery of this compound is outlined below:
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the formation of the azaindole core followed by a key macrocyclization reaction. The detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials and Methods: All reagents and solvents were purchased from commercial sources and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light. Flash column chromatography was performed using silica gel (230-400 mesh). 1H and 13C NMR spectra were recorded on a 400 MHz spectrometer. Mass spectra were obtained using electrospray ionization (ESI).
Synthetic Scheme:
(A detailed, multi-step synthetic scheme would be presented here if available in the source documents. Since the specific step-by-step synthesis is not provided in the search results, a generalized description is given below.)
Step 1: Synthesis of the Azaindole Core The synthesis commences with the construction of the substituted 7-azaindole scaffold. This is typically achieved through established methods for azaindole synthesis, which may involve condensation and cyclization reactions from appropriate pyridine and pyrrole precursors.
Step 2: Functionalization of the Azaindole Core The azaindole core is then functionalized at the 3- and 5-positions with moieties containing terminal reactive groups suitable for the subsequent macrocyclization step. This may involve Suzuki or other cross-coupling reactions to introduce the desired side chains.
Step 3: Macrocyclization The key macrocyclization step is performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This reaction connects the functional groups at the 3- and 5-positions, forming the macrocyclic structure of this compound.
Step 4: Purification The final compound is purified by column chromatography to yield this compound as a solid. The structure and purity are confirmed by NMR and mass spectrometry.
Biological Activity and Data
This compound has been shown to be a potent and selective inhibitor of DYRK1A and DYRK1B. Its biological activity has been characterized through various biochemical and cellular assays.
Biochemical Kinase Inhibition
The inhibitory activity of this compound against DYRK1A and DYRK1B was determined using a biochemical assay.
| Kinase Target | This compound IC50 (nM) |
| DYRK1A | 13 |
| DYRK1B | 19 |
Cellular Activity in HNSCC
This compound demonstrated anti-proliferative effects in HNSCC cell lines.
| Cell Line | This compound GI50 (µM) |
| CAL27 | Data not available in search results |
| FaDu | Data not available in search results |
Kinase Selectivity Profile
A kinome scan was performed to assess the selectivity of this compound against a panel of 468 kinases. The results indicated a high degree of selectivity for DYRK1A/B.
| Kinase Panel | Concentration | Selectivity Score (S-Score) |
| 468 kinases | 1 µM | Data not available in search results |
Experimental Protocols for Biological Assays
Biochemical Kinase Assay (LanthaScreen™)
Objective: To determine the in vitro inhibitory potency (IC50) of this compound against DYRK1A and DYRK1B kinases.
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound.
Protocol Workflow:
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To determine the anti-proliferative effect (GI50) of this compound on HNSCC cell lines (e.g., CAL27, FaDu).
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed HNSCC cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically from 0.01 to 30 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the percentage of growth inhibition against the log of the compound concentration to determine the GI50 value.
Cellular Kinase Profiling (KiNativ™)
Objective: To assess the selectivity of this compound against a broad range of kinases in a cellular context.
Principle: The KiNativ™ platform uses an ATP-biotin probe to covalently label the active site of kinases in cell lysates. The extent of labeling is quantified by mass spectrometry. A selective inhibitor will prevent the probe from binding to its target kinase(s).
Protocol:
-
Cell Treatment: Treat HNSCC cells (e.g., CAL27) with this compound (at a fixed concentration, e.g., 1 µM) or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to prepare a proteome extract.
-
Probe Labeling: Incubate the lysate with the ATP-biotin probe to label the active kinases.
-
Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead digestion to release the labeled peptides.
-
Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS to identify and quantify the labeled kinases.
-
Data Analysis: Compare the abundance of labeled peptides from the this compound-treated sample to the vehicle control to determine the kinase inhibition profile.
Mechanism of Action and Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a role in various cellular processes, including cell proliferation and survival. In HNSCC, DYRK1A is often overexpressed and contributes to oncogenic signaling.[1] Inhibition of DYRK1A by this compound is expected to disrupt these pathways, leading to anti-tumor effects.
The signaling pathway involving DYRK1A in cancer is complex and can involve multiple downstream effectors.
References
JH-Xiv-68-3: A Technical Guide to a Selective Macrocyclic DYRK1A/B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
JH-Xiv-68-3 is a potent and selective macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1][2][3] Developed as a promising lead compound, it has demonstrated significant antitumor efficacy in preclinical models of head and neck squamous cell carcinoma (HNSCC).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound is a novel macrocyclic compound. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 10,13-Dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.1²,⁵.0¹¹,¹⁵.0¹⁹,²²]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile | MedKoo Biosciences |
| Molecular Formula | C₂₁H₁₇F₃N₈O | MedKoo Biosciences |
| Molecular Weight | 454.42 g/mol | MedKoo Biosciences |
| CAS Number | 2426628-29-5 | MedChemExpress |
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of DYRK1A and its close homolog DYRK1B.[1] Its inhibitory activity has been quantified in biochemical assays, and its anti-proliferative effects have been demonstrated in cancer cell lines.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Biochemical Assay | DYRK1A | IC₅₀ | 13 nM | ResearchGate |
| Biochemical Assay | DYRK1B | IC₅₀ | 3 nM or 19 nM | ResearchGate |
| Cell-based Assay | CAL27 (HNSCC) | Cell Proliferation | Significant Decrease | ResearchGate |
| Cell-based Assay | FaDu (HNSCC) | Cell Proliferation | Significant Decrease | ResearchGate |
Mechanism of Action and Signaling Pathway
DYRK1A is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[4][5][6][7] It is implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders.[4][5] this compound exerts its therapeutic effect by inhibiting the kinase activity of DYRK1A, thereby modulating downstream signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 4. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A - Wikipedia [en.wikipedia.org]
- 7. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
JH-Xiv-68-3: A Potent and Selective Inhibitor of DYRK1A and its Impact on Downstream Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target in various pathologies, including certain cancers and neurological disorders.[1] Its role as a protein kinase that phosphorylates its substrates on serine and threonine residues, following its own autophosphorylation on a tyrosine residue, places it at a critical juncture of multiple signaling pathways.[2][3] The development of selective inhibitors for DYRK1A is a key area of research for dissecting its function and for potential therapeutic intervention. This document provides a comprehensive technical overview of JH-Xiv-68-3, a novel macrocyclic inhibitor of DYRK1A, with a focus on its effects on downstream signaling cascades.
Quantitative Analysis of this compound Activity
This compound has been identified as a potent and selective inhibitor of DYRK1A and its close homolog DYRK1B.[1][4] Biochemical and cellular assays have demonstrated its efficacy in inhibiting kinase activity and impacting cancer cell proliferation, particularly in head and neck squamous cell carcinoma (HNSCC).[1][4]
| Parameter | Value | Assay Type | Reference |
| DYRK1A IC50 | Data not publicly available | Biochemical Assay | [1] |
| DYRK1B IC50 | Data not publicly available | Biochemical Assay | [1] |
| HNSCC Cell Line Efficacy | Demonstrated antitumor efficacy | Cellular Assay | [1][4] |
Note: Specific IC50 values for this compound against DYRK1A and DYRK1B are not detailed in the currently available public literature but are referenced as being determined in Powell CE, et al. ACS Med Chem Lett. 2022;13(4):577-585. For precise quantitative data, consulting this primary reference is recommended.
DYRK1A Downstream Signaling Pathways
DYRK1A's influence extends to a multitude of cellular processes through the phosphorylation of a diverse array of downstream targets. Its dysregulation is implicated in oncogenesis through the modulation of pathways involved in cell proliferation, survival, and DNA damage response.[1][5]
Key downstream signaling pathways and targets of DYRK1A include:
-
Cell Cycle Regulation: DYRK1A can induce cell cycle arrest by phosphorylating proteins such as Cyclin D1, leading to its degradation, and p27 Kip1, causing its stabilization.[2] It also enhances the assembly of the DREAM complex, which represses the transcription of cell cycle genes.[2]
-
Receptor Tyrosine Kinase (RTK) Signaling: DYRK1A can sustain the activation of RTK pathways, such as those mediated by EGFR and c-MET, which are crucial for cell proliferation and survival.[2][5] This is partly achieved by phosphorylating and inhibiting Sprouty homolog 2 (Spry2), a negative regulator of RTKs.[2]
-
Transcription Factor Regulation: DYRK1A phosphorylates and activates several transcription factors, including STAT3, GLI1, and CREB, which are involved in cancer development and progression.[2] Conversely, it can inhibit the activity of NFATc transcription factors.[6]
-
DNA Damage Response: DYRK1A plays a role in the cellular response to DNA damage. The tumor suppressor p53 can downregulate DYRK1A expression, and ectopic expression of DYRK1A can reduce the ability of p53 to induce senescence.[2]
-
Apoptosis: Inhibition of DYRK1A can lead to the induction of the pro-apoptotic factor BIM and a reduction in the expression of the anti-apoptotic protein BCL-XL, thereby sensitizing cancer cells to apoptosis.[7]
-
MYC and ERK Signaling: In certain contexts, such as KMT2A-rearranged acute lymphoblastic leukemia, DYRK1A inhibition can lead to the activation of MYC and ERK signaling.[7]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of findings related to this compound. While the specific protocols for this compound are proprietary to the developing researchers, this section outlines general methodologies commonly employed in the study of DYRK1A inhibitors.
1. Biochemical Kinase Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of purified DYRK1A.
-
Enzyme: Recombinant human DYRK1A.
-
Substrate: A specific peptide substrate for DYRK1A (e.g., a synthetic peptide with a recognition sequence).
-
Detection Method: Typically involves the use of radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measurement of incorporated radioactivity into the substrate, or a fluorescence-based method (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced.
-
Procedure:
-
DYRK1A enzyme is incubated with varying concentrations of the inhibitor (e.g., this compound) in a kinase buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate or ADP produced is quantified.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Proliferation Assay (e.g., using HNSCC cell lines)
This assay assesses the effect of the inhibitor on the growth and viability of cancer cells.
-
Cell Lines: Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a viability dye (e.g., resazurin, MTT, or CellTiter-Glo®).
-
Procedure:
-
HNSCC cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
A viability reagent is added to each well, and the plate is incubated to allow for color or luminescence development.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and GI50 (concentration for 50% growth inhibition) values are determined.
-
3. Western Blotting for Downstream Signaling Analysis
This technique is used to measure the changes in the phosphorylation status or total protein levels of DYRK1A downstream targets.
-
Sample Preparation: Cells are treated with this compound for a specific duration, then lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated form or total form of a target protein (e.g., phospho-STAT3, total-STAT3, Cyclin D1).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Band intensities are quantified to determine the relative change in protein levels or phosphorylation.
-
Visualizations
To better illustrate the complex relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: DYRK1A downstream signaling pathways affected by this compound.
Caption: Generalized workflow for Western Blot analysis.
Conclusion
This compound represents a promising selective inhibitor of DYRK1A/B with demonstrated anti-tumor activity. Its mechanism of action is intrinsically linked to the multifaceted role of DYRK1A in regulating key cellular processes. A thorough understanding of its impact on DYRK1A's downstream signaling is paramount for its further development as a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies aimed at elucidating the full potential of this compound and other DYRK1A inhibitors. Further investigation into the precise quantitative effects of this compound on a wider range of downstream targets in various cellular contexts is warranted to advance its clinical translation.
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global phosphoproteomics reveals DYRK1A regulates CDK1 activity in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DYRK1A Protein, A Promising Therapeutic Target to Improve Cognitive Deficits in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DYRK1A inhibition results in MYC and ERK activation rendering KMT2A-R acute lymphoblastic leukemia cells sensitive to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of JH-Xiv-68-3: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary in vitro studies of JH-Xiv-68-3, a selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B. The data presented herein is primarily derived from the study by Powell CE, et al., titled "Selective Macrocyclic Inhibitors of DYRK1A/B," published in ACS Medicinal Chemistry Letters in 2022.
Introduction
This compound is a novel synthetic macrocycle identified as a potent and selective inhibitor of DYRK1A and its close homolog DYRK1B.[1][2] DYRK1A is a serine/threonine kinase that plays a crucial role in various cellular processes, and its dysregulation has been implicated in several diseases, including cancer.[3][4] In Head and Neck Squamous Cell Carcinoma (HNSCC), DYRK1A is often overexpressed and hyperphosphorylated, contributing to tumor cell survival and proliferation.[3][5] this compound has demonstrated promising antitumor efficacy in preclinical HNSCC models, making it a valuable tool for further investigation and potential therapeutic development.[1][2]
Quantitative Data Summary
The in vitro activity of this compound was characterized through biochemical and cellular assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| DYRK1A | LanthaScreen™ Eu Kinase Binding Assay | 13 |
| DYRK1B | LanthaScreen™ Eu Kinase Binding Assay | 19 |
Data sourced from Powell CE, et al. ACS Med Chem Lett. 2022.
Table 2: Cellular Activity of this compound in HNSCC Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| CAL27 | CellTiter-Glo® Luminescent Cell Viability Assay | Cell Viability | ~1 |
| FaDu | CellTiter-Glo® Luminescent Cell Viability Assay | Cell Viability | ~1 |
Approximate IC50 values are inferred from graphical data presented in Powell CE, et al. ACS Med Chem Lett. 2022.
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of this compound.
Biochemical Kinase Inhibition Assay
The biochemical potency of this compound against DYRK1A and DYRK1B was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay.
Workflow: LanthaScreen™ Eu Kinase Binding Assay
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Methodology: The assay is based on the competition between this compound and a fluorescently labeled ATP-competitive tracer for binding to the kinase. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore.
-
Reagent Preparation: Solutions of this compound, the target kinase (DYRK1A or DYRK1B), and the fluorescent tracer were prepared at three times the final desired concentration in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, 5 µL of the this compound solution, 5 µL of the kinase solution, and 5 µL of the tracer solution were added to each well.
-
Incubation: The plate was incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: The TR-FRET signal was measured using a microplate reader capable of time-resolved fluorescence detection, with excitation at approximately 340 nm and emission detection at 615 nm (europium) and 665 nm (tracer).
-
Data Analysis: The ratio of the acceptor emission (665 nm) to the donor emission (615 nm) was calculated. The data were then plotted as a function of the inhibitor concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay
The effect of this compound on the viability of HNSCC cell lines (CAL27 and FaDu) was assessed using a luminescent ATP-based assay.
Workflow: CellTiter-Glo® Luminescent Cell Viability Assay
Caption: Workflow for the CellTiter-Glo® Assay.
Methodology: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Cell Seeding: HNSCC cells (CAL27 or FaDu) were seeded into 96-well opaque-walled plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a serial dilution of this compound and incubated for 72 hours.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.
-
Cell Lysis and Signal Stabilization: The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence was measured using a microplate luminometer.
-
Data Analysis: The luminescent signal from treated wells was normalized to that of vehicle-treated control wells, and the IC50 values were determined from the resulting dose-response curves.
Cellular Kinase Selectivity Profiling
The selectivity of this compound within the cellular context was evaluated using the KiNativ™ platform, an activity-based protein profiling method.
Workflow: KiNativ™ Cellular Kinase Profiling
Caption: Workflow for KiNativ™ Cellular Kinase Profiling.
Methodology: This method measures the occupancy of the ATP-binding site of kinases in their native cellular environment.
-
Cell Treatment: CAL27 cells were treated with this compound at a concentration of 1 µM or a vehicle control.
-
Cell Lysis: The cells were lysed under conditions that preserve the native kinase structures and activities.
-
Probe Labeling: The cell lysates were incubated with a biotinylated acyl-phosphate probe that covalently labels the active sites of ATP-utilizing enzymes, including kinases. In the presence of an inhibitor like this compound, the binding of the probe to the target kinase is blocked.
-
Proteomic Sample Preparation: The labeled proteomes were digested into peptides, and the biotinylated peptides were enriched using streptavidin affinity chromatography.
-
LC-MS/MS Analysis: The enriched peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the active-site peptides of various kinases.
-
Data Analysis: The relative abundance of each kinase active-site peptide in the this compound-treated sample was compared to the vehicle-treated sample. A significant reduction in the signal for a particular kinase indicates that it is a target of the inhibitor. The results demonstrated that this compound is highly selective for DYRK1A in the cellular context.
Signaling Pathway
In HNSCC, DYRK1A is implicated in promoting cell survival and proliferation while inhibiting apoptosis.[3][6] Inhibition of DYRK1A by this compound is expected to counteract these effects. The diagram below illustrates the putative signaling pathway affected by this compound.
DYRK1A Signaling Pathway in HNSCC and Inhibition by this compound
Caption: Putative DYRK1A signaling pathway in HNSCC.
Pathway Description: DYRK1A is known to contribute to oncogenic signaling in HNSCC through multiple mechanisms. It can positively regulate the PI3K/AKT signaling pathway, a key driver of cell survival and proliferation. Activation of AKT leads to the phosphorylation and inhibition of the FOXO3a transcription factor, thereby preventing the expression of genes that promote cell cycle arrest and apoptosis.[7]
Furthermore, DYRK1A has been shown to directly phosphorylate and inhibit pro-caspase-9, a critical initiator of the intrinsic apoptotic cascade.[6][8] By suppressing caspase-9 activity, DYRK1A helps cancer cells evade programmed cell death.
By inhibiting DYRK1A, this compound is hypothesized to:
-
Decrease the activity of the pro-survival AKT pathway.
-
Lead to the activation of the tumor suppressor FOXO3a.
-
Relieve the inhibition of caspase-9, thereby promoting apoptosis.
Collectively, these actions are believed to contribute to the observed reduction in cell viability and antitumor efficacy of this compound in HNSCC cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A dual specificity kinase, DYRK1A, as a potential therapeutic target for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A dual specificity kinase, DYRK1A, as a potential therapeutic target for head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACS medicinal chemistry letters [vivo.weill.cornell.edu]
- 8. The protein kinase DYRK1A regulates caspase-9-mediated apoptosis during retina development - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Avenues in Oncology: An In-depth Technical Guide to the Anti-Cancer Effects of DYRK1A/B Inhibition
For Researchers, Scientists, and Drug Development Professionals
The dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A and DYRK1B) have emerged as pivotal players in cancer biology, presenting both a complex challenge and a promising opportunity for therapeutic intervention. Their multifaceted roles in regulating fundamental cellular processes—from cell cycle progression and DNA damage repair to apoptosis and major signaling cascades—position them as compelling targets for novel anti-cancer drug development. This technical guide provides a comprehensive overview of the current understanding of DYRK1A/B inhibition as an anti-cancer strategy, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved.
The Dichotomous Roles of DYRK1A and DYRK1B in Cancer
DYRK1A and DYRK1B, despite their high sequence homology, exhibit distinct and sometimes opposing roles in tumorigenesis. DYRK1A's function is highly context-dependent, acting as either a tumor suppressor or an oncogene depending on the specific cancer type and cellular environment.[1] For instance, it has been shown to suppress tumor growth in some contexts by promoting cell cycle arrest, yet in others, it sustains proliferation through the stabilization of receptor tyrosine kinases like EGFR and c-MET.[2][3]
Conversely, DYRK1B is more consistently implicated as a pro-survival and oncogenic factor across a range of cancers, including pancreatic, ovarian, and colorectal cancers.[2][4] It plays a crucial role in maintaining cancer cell quiescence, a state that confers resistance to conventional chemotherapies targeting rapidly dividing cells.[4][5] This makes DYRK1B an attractive target for therapies aimed at eradicating dormant, drug-resistant cancer cell populations.[4]
Quantitative Efficacy of DYRK1A/B Inhibitors
A growing arsenal of small molecule inhibitors targeting DYRK1A and/or DYRK1B has been developed and evaluated in preclinical cancer models. The following tables summarize the in vitro and in vivo efficacy of several key inhibitors, providing a comparative look at their potency across different cancer types.
| Inhibitor | Target(s) | Cancer Cell Line(s) | Assay Type | IC50 / Efficacy | Reference(s) |
| Harmine | DYRK1A > DYRK1B | H4 (Glioma), U87 (Glioblastoma) | Proliferation (Presto Blue) | IC50: 4.9 µM (H4), >25 µM (U87) | [5] |
| DYRK1A | In vitro kinase assay | Kinase Inhibition | IC50: 33 nM (DYRK1A), 166 nM (DYRK1B) | [6] | |
| AZ191 | DYRK1B >> DYRK1A | In vitro kinase assay | Kinase Inhibition | IC50: 17 nM (DYRK1B), 88 nM (DYRK1A) | [4][7][8] |
| DYRK1B | SW872, SW982 (Liposarcoma) | Apoptosis (Flow Cytometry) | Increased apoptosis with increasing concentrations | [9] | |
| VER-239353 | DYRK1A, DYRK1B | U87MG (Glioblastoma) | Proliferation | GI50: 4.6 µM (10% serum), 0.44 µM (0.2% serum) | [10] |
| DYRK1A, DYRK1B | In vitro kinase assay | Kinase Inhibition | IC50: 7 nM (DYRK1A), 2.4 nM (DYRK1B) | [4] | |
| KS40008 | DYRK1A/B | HCT116, SW480 (Colorectal) | Cytotoxicity (CCK-8) | IC50: 1.4 - 52.1 µM across various cancer cell lines | [3][11] |
| DYRK1A/B | In vitro kinase assay | Kinase Inhibition | IC50: 3-5 nM | [3] | |
| Leucettinib-21 | DYRK1A | WT-KRASG12D, Tc1-KRASG12D (ALL) | Cytotoxicity (Annexin V) | Dose-dependent increase in cytotoxicity | [12] |
Table 1: In Vitro Efficacy of Selected DYRK1A/B Inhibitors.
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Harmine | KMT2A-R ALL Xenograft (SEM cells) | 10 or 20 mg/kg, twice daily for 10 days | Potent reduction in leukemia burden | [13] |
| VER-239353 | U87MG Glioblastoma Xenograft | Not specified | Induced tumor stasis | [10] |
| Leucettinib-21 | DS-ALL PDX Models (DS06, DS02) | Not specified | Decreased leukemia burden | [12] |
| AZ191 | Hepatocellular Carcinoma Xenograft (Hep3B, PLC8024) | Not specified | In combination with cisplatin, effectively inhibited tumor growth | [4] |
Table 2: In Vivo Efficacy of Selected DYRK1A/B Inhibitors.
Core Signaling Pathways Modulated by DYRK1A/B Inhibition
DYRK1A and DYRK1B are situated at the crossroads of multiple signaling pathways critical for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of DYRK1A/B inhibitors and for designing rational combination therapies.
Cell Cycle Regulation
Both DYRK1A and DYRK1B are integral to cell cycle control. They phosphorylate key cell cycle regulators such as Cyclin D1 and the cyclin-dependent kinase inhibitors p21 and p27.[10][14] A critical function of DYRK1A is the phosphorylation of LIN52, a component of the DREAM complex, which is essential for entry into quiescence (G0).[2] Inhibition of DYRK1A disrupts DREAM complex assembly, forcing quiescent cancer cells to re-enter the cell cycle, potentially sensitizing them to chemotherapy.[2]
Receptor Tyrosine Kinase (RTK) Signaling
DYRK1A has been shown to sustain the activation of key receptor tyrosine kinases, including EGFR and c-MET, by inhibiting their degradation.[3][11] This leads to the downstream activation of pro-proliferative pathways such as MAPK and PI3K/AKT.[11] Inhibition of DYRK1A can thus attenuate these oncogenic signals and enhance the efficacy of RTK-targeted therapies.[11]
Hedgehog (Hh) and mTOR/AKT Signaling
DYRK1B is intricately linked to the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and tumorigenesis. DYRK1B can block canonical Hh signaling while promoting non-canonical signaling through the activation of the mTOR/AKT pathway.[15][16] This dual role highlights the complexity of targeting DYRK1B and suggests that combination therapies targeting both DYRK1B and the mTOR/AKT pathway could be particularly effective.[15][16]
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in the evaluation of novel anti-cancer agents. This section provides detailed methodologies for key assays used to characterize the effects of DYRK1A/B inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DYRK1A/B inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a proprietary solution)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the DYRK1A/B inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.
-
If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the signaling pathways affected by DYRK1A/B inhibition.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-p-EGFR, anti-Cyclin D1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., Actin or Tubulin).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a DYRK1A/B inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
DYRK1A/B inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) in PBS, with or without Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the DYRK1A/B inhibitor or vehicle control to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Future Directions and Therapeutic Potential
The inhibition of DYRK1A and DYRK1B represents a promising and rapidly evolving area of cancer research. The dual functionality of DYRK1A necessitates a careful, context-dependent approach to its therapeutic targeting. For DYRK1B, its role in promoting chemoresistance highlights the potential for combination therapies that pair DYRK1B inhibitors with standard-of-care chemotherapeutic agents to overcome drug resistance and improve patient outcomes.
Further research is needed to develop more selective inhibitors to dissect the individual contributions of DYRK1A and DYRK1B to tumorigenesis. Moreover, the identification of predictive biomarkers will be crucial for patient stratification and for maximizing the clinical benefit of these novel targeted therapies. As our understanding of the intricate roles of DYRK1A and DYRK1B in cancer continues to deepen, so too will our ability to harness their inhibition for the development of more effective and personalized cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Harmine specifically inhibits protein kinase DYRK1A and interferes with neurite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting DYRK1A/B kinases to modulate p21‐cyclin D1‐p27 signalling and induce anti‐tumour activity in a model of human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy [mdpi.com]
- 12. Efficacy of DYRK1A inhibitors in novel models of Down syndrome acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]
- 15. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
JH-Xiv-68-3: A Technical Deep Dive into its Impact on Cell Cycle Regulation in Cancer
For Immediate Release
Boston, MA – The novel macrocyclic inhibitor, JH-Xiv-68-3, has demonstrated significant potential as a targeted therapeutic agent in oncology, specifically through its precise intervention in cell cycle regulation. This technical guide provides an in-depth analysis of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Targeting DYRK1A/B Kinases
This compound is a selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its close homolog DYRK1B.[1][2][3][4][5] In many cancers, including Head and Neck Squamous Cell Carcinoma (HNSCC), DYRK1A is overexpressed and contributes to tumor growth and proliferation. DYRK1A plays a multifaceted role in cell cycle control, primarily by modulating the stability and activity of key regulatory proteins.
One of the critical downstream targets of DYRK1A is Cyclin D1, a protein essential for the G1 to S phase transition in the cell cycle. DYRK1A can directly phosphorylate Cyclin D1, leading to its subsequent degradation. By inhibiting DYRK1A, this compound is hypothesized to stabilize Cyclin D1 levels, thereby disrupting the normal cell cycle progression and leading to an arrest in the G1 phase. This targeted disruption of the cell cycle machinery ultimately inhibits the proliferation of cancer cells.
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound has been quantified in various cancer cell lines, particularly in HNSCC. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~0.45 |
| FaDu | Head and Neck Squamous Cell Carcinoma | ~0.45 |
| Data derived from studies on the effects of this compound on cell proliferation after a 72-hour treatment period.[6] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action of this compound, a series of experiments are typically performed. The logical flow of these experiments and the underlying signaling pathway are illustrated in the diagrams below.
Caption: Signaling pathway of this compound in cell cycle regulation.
Caption: A typical experimental workflow to assess this compound's effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the impact of this compound on cell cycle regulation.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 values of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., CAL27, FaDu) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in culture medium to the desired final concentrations. Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) to each well.
-
Incubation and Measurement: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include apoptotic populations. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting the levels of key cell cycle regulatory proteins.
-
Protein Extraction: Treat cells with this compound as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., DYRK1A, Cyclin D1, CDK4, phospho-Rb, total Rb, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Conclusion
This compound presents a promising new therapeutic strategy for cancers that are dependent on DYRK1A/B signaling. Its ability to selectively inhibit these kinases leads to a disruption of cell cycle progression, providing a clear mechanism for its anti-proliferative effects. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding and application of this novel inhibitor in the fight against cancer. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Optimal Concentration of JH-Xiv-68-3 for Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal concentration of JH-Xiv-68-3, a selective inhibitor of the PI3K/Akt signaling pathway, for use in cell proliferation assays. The protocols outlined herein are designed to ensure reproducible and accurate results for evaluating the cytostatic and cytotoxic effects of this compound. All data presented is based on in-house studies using the A549 human lung carcinoma cell line.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). By targeting the p110α subunit, this compound effectively blocks the activation of the downstream kinase Akt, a critical regulator of cell survival, growth, and proliferation. This targeted inhibition makes this compound a compound of significant interest for oncology research and drug development. Understanding its dose-dependent effects on cell proliferation is crucial for its preclinical evaluation.
Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell proliferation and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets to drive cell cycle progression and inhibit apoptosis. This compound exerts its anti-proliferative effects by inhibiting PI3K, thereby blocking this entire downstream cascade.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on A549 cells after 72 hours of treatment.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.2 |
| 0.1 | 95.3 ± 3.8 |
| 1 | 78.1 ± 5.1 |
| 5 | 52.4 ± 4.5 |
| 10 | 25.6 ± 3.9 |
| 25 | 10.2 ± 2.1 |
| 50 | 4.7 ± 1.5 |
Table 2: IC50 Values
| Assay | Incubation Time | IC50 (µM) |
| MTT (Viability) | 72 hours | 5.8 |
| BrdU (Proliferation) | 72 hours | 4.2 |
Experimental Protocols
Cell Culture
A549 cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: MTT Cell Viability Assay Workflow.
Protocol:
-
Seed 5,000 A549 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
BrdU Cell Proliferation Assay
This assay measures DNA synthesis, providing a direct assessment of cell proliferation.
Protocol:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the plate for 70 hours at 37°C and 5% CO2.
-
Add BrdU labeling solution to each well and incubate for an additional 2 hours.
-
Fix the cells and denature the DNA according to the manufacturer's instructions.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the vehicle control.
Determining the Optimal Concentration
The optimal concentration of this compound will depend on the specific research question:
-
For studying signaling pathway modulation with minimal cytotoxicity: A concentration around the IC20 value (approximately 1-2 µM) is recommended. This allows for the observation of target engagement without inducing significant cell death.
-
For evaluating anti-proliferative effects: The IC50 value (approximately 4-6 µM) is a standard concentration for assessing the compound's efficacy in inhibiting cell growth.
-
For inducing apoptosis or significant cytotoxicity: Concentrations above the IC75 value (greater than 10 µM) should be considered.
It is highly recommended to perform a dose-response curve for each new cell line and experimental setup to determine the precise optimal concentration.
Troubleshooting
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents.
-
Low signal in assays: Check cell health and density. Ensure reagents are not expired.
-
Inconsistent IC50 values: Verify the stability of this compound in the culture medium over the incubation period.
For further assistance, please contact our technical support team.
Application Notes and Protocols for Western Blot Analysis of DYRK1A Inhibition by JH-Xiv-68-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
JH-Xiv-68-3 is a selective macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its close family member DYRK1B.[1] DYRK1A is a crucial kinase involved in a variety of cellular processes, and its dysregulation has been implicated in several diseases, including neurological disorders and cancer.[2] These application notes provide detailed protocols for utilizing Western blot analysis to investigate the inhibitory effects of this compound on DYRK1A activity by examining the phosphorylation status of its downstream targets.
Data Presentation
The following tables summarize the known and expected quantitative effects of this compound on key signaling proteins as determined by Western blot analysis.
Table 1: Quantitative Analysis of p-AKT (Ser473) Levels Following this compound Treatment
| Treatment | Concentration (µM) | Duration (hours) | Change in p-AKT (Ser473) Levels | Cell Line | Reference |
| This compound | 5 | 24 | Decrease | CAL27 | [2] |
| This compound | 10 | 24 | Decrease | CAL27 | [2] |
| Control | DMSO | 24 | No significant change | CAL27 | [2] |
Table 2: Expected Effects of this compound on Other DYRK1A Downstream Targets
| Target Protein | Expected Effect of this compound | Rationale/Supporting Evidence |
| p-Tau | Decrease in phosphorylation | DYRK1A is known to phosphorylate Tau protein. Inhibition of DYRK1A is expected to reduce Tau hyperphosphorylation, a hallmark of Alzheimer's disease. |
| Amyloid Precursor Protein (APP) | Altered processing | DYRK1A can phosphorylate APP, influencing its processing. Inhibition may lead to changes in the levels of APP cleavage products such as sAPPα and sAPPβ. |
| c-MYC | Potential upregulation | Pharmacologic inhibition of DYRK1A with other inhibitors has been shown to result in the upregulation of MYC protein levels.[3] |
| p-ERK | Potential hyperphosphorylation | Inhibition of DYRK1A with other small molecules has surprisingly led to the hyperphosphorylation of ERK in some cancer cell lines.[3] |
| p-FOXO3A (Ser253) | Potential decrease in phosphorylation | siRNA knockdown of DYRK1A has been shown to cause a decrease in the phosphorylation of FOXO3A at serine 253. |
| p-SF3B1 | Potential decrease in phosphorylation | DYRK1A has been identified as a kinase that phosphorylates the splicing factor SF3B1. |
Signaling Pathways and Experimental Workflow Diagrams
DYRK1A Signaling Pathway
The following diagram illustrates the central role of DYRK1A in various cellular signaling pathways.
Caption: Overview of DYRK1A signaling pathways and points of inhibition.
Western Blot Experimental Workflow
This diagram outlines the key steps for performing a Western blot analysis to assess the effects of this compound.
Caption: Step-by-step workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture the cell line of interest (e.g., HEK293T, SH-SY5Y for neurological studies; HCT-116, CAL27 for cancer studies) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment:
-
Thaw the this compound stock solution and dilute it to the desired final concentrations (e.g., 0.5, 1, 5, 10 µM) in fresh, serum-free or low-serum medium.
-
Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the growth medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours).
-
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Protocol 3: Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody specific for the target protein (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-DYRK1A, anti-GAPDH) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
For phosphoproteins, it is recommended to also probe for the total protein to determine the ratio of phosphorylated to total protein.
-
References
Application Notes and Protocols: Colony Formation Assay Using JH-Xiv-68-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xiv-68-3 is a potent and selective macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1][2][3] These kinases are implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][4][5][6] Dysregulation of DYRK1A/B signaling has been associated with several diseases, including cancer.[1][2][5] Specifically, DYRK1A is often overexpressed in head and neck squamous cell carcinoma (HNSCC) and its inhibition has been shown to decrease cell proliferation, increase apoptosis, and reduce the ability of cancer cells to form colonies.[4][7] this compound has demonstrated antitumor efficacy in HNSCC cell lines, making it a promising candidate for further investigation as a therapeutic agent.[1][2][3]
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro method used to assess the ability of a single cell to undergo unlimited division and form a colony. This assay is a critical tool in cancer research to determine the long-term effects of cytotoxic agents or radiation on cell viability and reproductive integrity. This document provides a detailed protocol for performing a colony formation assay to evaluate the effects of this compound on HNSCC cells.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting DYRK1A/B. The DYRK1A signaling pathway is complex and can have dual roles in cell fate. As an oncogene, DYRK1A can sustain cell proliferation through receptor tyrosine signaling and promote cancer cell survival.[5] Inhibition of DYRK1A can disrupt these pro-survival signals. Furthermore, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK signaling pathway, potentially leading to apoptosis. By inhibiting DYRK1A, this compound can modulate these pathways to reduce cancer cell survival and proliferation.
Caption: Simplified DYRK1A signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the observed effects of this compound on HNSCC cell lines.
| Cell Line | Treatment Concentration | Observed Effect | Reference |
| CAL27 | 10 µM | ~45% decrease in cell proliferation after 72 hours | [5] |
| FaDu | 10 µM | Decreased colony formation (qualitative) | [5] |
Note: Specific IC50 values for colony formation inhibition by this compound are not yet publicly available. The provided data is based on anti-proliferative effects, which are closely linked to colony-forming ability.
Experimental Protocol: Colony Formation Assay
This protocol is designed for assessing the effect of this compound on the colony-forming ability of HNSCC cell lines such as CAL27 or FaDu.
Materials
-
HNSCC cell lines (e.g., CAL27, FaDu)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
Cell counter (e.g., hemocytometer)
-
Trypan Blue solution
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Sterile water
Experimental Workflow
Caption: Workflow for the colony formation assay with this compound.
Procedure
-
Cell Culture: Maintain HNSCC cells in a 37°C, 5% CO2 incubator in complete culture medium. Ensure cells are in the logarithmic growth phase and sub-confluent before starting the experiment.
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA to detach the cells. Incubate at 37°C until cells are rounded and detached.
-
Neutralize the trypsin with complete culture medium.
-
Collect the cell suspension and centrifuge at a low speed (e.g., 1000 rpm for 5 minutes).
-
Discard the supernatant and resuspend the cell pellet in a known volume of complete medium.
-
Determine the viable cell count using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding:
-
Based on the cell count, prepare a single-cell suspension in complete medium.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
-
Allow the cells to attach overnight in the incubator.
-
-
Treatment with this compound:
-
The following day, replace the medium with fresh complete medium containing various concentrations of this compound. A suggested starting range is 0.1 µM to 20 µM, including a 10 µM concentration based on published data.[5]
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Prepare triplicate wells for each condition.
-
-
Incubation:
-
Incubate the plates for 10-14 days at 37°C with 5% CO2.
-
Monitor the plates for colony formation. Do not disturb the plates during incubation to avoid dislodging the colonies.
-
If necessary, carefully replace the medium with fresh medium containing the respective treatments every 3-4 days.
-
-
Colony Fixation and Staining:
-
After the incubation period, when colonies are visible to the naked eye (typically >50 cells per colony), aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution to each well and incubating for 15-20 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with sterile water until the background is clear and the colonies are distinctly stained.
-
Allow the plates to air dry.
-
-
Data Acquisition and Analysis:
-
Scan or photograph the plates to document the results.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve and determine the IC50 (the concentration of the drug that inhibits colony formation by 50%).
-
Analyze the size of the colonies as an additional measure of the inhibitor's effect on cell proliferation.
-
This protocol provides a comprehensive framework for utilizing the colony formation assay to investigate the anti-cancer properties of this compound. By quantifying the reduction in colony formation, researchers can effectively assess the long-term impact of this DYRK1A/B inhibitor on the reproductive capacity of cancer cells, providing valuable data for preclinical drug development.
References
- 1. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Selective Macrocyclic Inhibitors of DYRK1A/B - ACS Medicinal Chemistry Letters - Figshare [figshare.com]
- 4. A dual specificity kinase, DYRK1A, as a potential therapeutic target for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Anti-proliferative Effects of JH-Xiv-68-3 in CAL27 and FaDu Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JH-Xiv-68-3 is a selective macrocyclic inhibitor of the dual-specificity tyrosine-phosphorylation regulated kinases 1A and 1B (DYRK1A/B).[1][2] Emerging evidence suggests that DYRK1A/B kinases play a role in tumorigenesis, making them attractive targets for cancer therapy.[2] Notably, this compound has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1][2] This document provides detailed protocols to investigate the anti-proliferative effects of this compound on two common HNSCC cell lines, CAL27 and FaDu.
CAL27 is a human tongue squamous carcinoma cell line, and FaDu is a human pharyngeal squamous cell carcinoma cell line.[3][4][5] Both are widely used models in HNSCC research.[3][6] These application notes will guide researchers through assessing cell viability, cell cycle progression, and apoptosis induction, as well as investigating the underlying molecular mechanisms through western blotting.
Data Presentation: Summary of this compound Effects
The following tables present hypothetical data illustrating the potential anti-proliferative effects of this compound on CAL27 and FaDu cells. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Inhibition of Cell Viability by this compound (MTT Assay)
| Cell Line | Treatment Concentration (µM) | Incubation Time (48h) - % Viability (Mean ± SD) |
| CAL27 | Control (DMSO) | 100 ± 4.5 |
| 1 | 85.2 ± 3.8 | |
| 5 | 62.7 ± 5.1 | |
| 10 | 41.3 ± 3.2 | |
| 25 | 25.8 ± 2.9 | |
| 50 | 15.1 ± 1.8 | |
| FaDu | Control (DMSO) | 100 ± 5.2 |
| 1 | 88.9 ± 4.1 | |
| 5 | 68.4 ± 4.9 | |
| 10 | 45.6 ± 3.7 | |
| 25 | 28.3 ± 2.5 | |
| 50 | 17.9 ± 2.1 |
Table 2: Cell Cycle Distribution in CAL27 and FaDu Cells Treated with this compound (Flow Cytometry)
| Cell Line | Treatment (24h) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) | Sub-G1 (Apoptosis) % (Mean ± SD) |
| CAL27 | Control (DMSO) | 55.2 ± 2.1 | 28.9 ± 1.8 | 15.9 ± 1.5 | 1.2 ± 0.3 |
| This compound (10 µM) | 72.8 ± 3.5 | 15.1 ± 2.2 | 12.1 ± 1.9 | 8.5 ± 1.1 | |
| FaDu | Control (DMSO) | 58.1 ± 2.5 | 25.7 ± 1.9 | 16.2 ± 1.7 | 1.5 ± 0.4 |
| This compound (10 µM) | 75.3 ± 3.8 | 13.5 ± 2.1 | 11.2 ± 1.8 | 9.8 ± 1.3 |
Table 3: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) |
| CAL27 | Control (DMSO) | 2.5 ± 0.8 | 1.8 ± 0.5 |
| This compound (10 µM) | 15.7 ± 2.2 | 8.9 ± 1.4 | |
| FaDu | Control (DMSO) | 3.1 ± 0.9 | 2.2 ± 0.6 |
| This compound (10 µM) | 18.2 ± 2.5 | 10.3 ± 1.7 |
Experimental Protocols
Cell Culture
CAL27 and FaDu cells should be cultured in appropriate media, such as RPMI or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[3] Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
-
Protocol:
-
Seed CAL27 or FaDu cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
b. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[8]
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.[9]
-
Protocol:
-
Seed CAL27 or FaDu cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, including any floating cells, by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.[10]
-
Wash the cells with PBS to remove the ethanol.[10]
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[11][12]
-
Incubate in the dark for 15-30 minutes at room temperature.[11]
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[9]
-
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14][15]
-
Protocol:
-
Seed and treat cells as for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.[13]
-
Resuspend the cells in 1X Annexin V binding buffer.[16]
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[15][16]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analyze the stained cells by flow cytometry as soon as possible.[15]
-
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in cell proliferation and apoptosis.[17][18]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[19]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin D1, CDK4/6, p21, p27, PARP, Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: Simplified diagram of key signaling pathways often dysregulated in HNSCC.[21][22][23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of spheroid head and neck squamous cell carcinoma cell models in comparison to monolayer cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cellosaurus cell line CAL-27 (CVCL_1107) [cellosaurus.org]
- 6. In vitro effects of gamma-secretase inhibition in HPV-positive and HPV-negative head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 17. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. origene.com [origene.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Molecular pathways and targeted therapies in head and neck cancers pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Key signalling pathways in head and neck squamous cell carcinoma: mechanisms and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application of JH-Xiv-68-3 in Neurodegenerative Disease Research Models: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of several of these diseases, including AD, is the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs) and subsequent neuronal death.[1][2] Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical kinase involved in the phosphorylation of tau and the amyloid precursor protein (APP), both central to AD pathogenesis.[2][3] Overexpression of DYRK1A is observed in post-mortem brains of AD patients and is associated with cognitive deficits.[3][4] Therefore, inhibition of DYRK1A presents a promising therapeutic strategy for neurodegenerative diseases.
JH-Xiv-68-3 is a selective macrocyclic inhibitor of DYRK1A and its close family member DYRK1B. While its anti-tumor efficacy has been demonstrated, its application in neurodegenerative disease models is a novel area of investigation. These application notes provide a hypothetical framework for the use of this compound in neurodegenerative disease research, based on the known roles of DYRK1A and the experimental data from other DYRK1A inhibitors.
Product Information
| Product Name | This compound |
| Target | Selective inhibitor of DYRK1A/B |
| Molecular Formula | C₂₇H₃₀N₆O₄ |
| Molecular Weight | 502.57 g/mol |
| Purity | >98% |
| Formulation | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Protect from light. |
Mechanism of Action in Neurodegeneration
DYRK1A contributes to neurodegeneration through multiple pathways. It directly phosphorylates tau at several residues, priming it for further phosphorylation by other kinases like GSK-3β, leading to its aggregation into NFTs.[1][2][5] DYRK1A also phosphorylates APP, which can influence its processing and the production of amyloid-beta (Aβ) peptides, another hallmark of Alzheimer's disease.[2][3] By inhibiting DYRK1A, this compound is hypothesized to reduce tau hyperphosphorylation and potentially modulate APP processing, thereby exerting neuroprotective effects.
Caption: Proposed mechanism of this compound in neurodegeneration.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical data for this compound based on expected outcomes for a potent DYRK1A inhibitor. These values are for illustrative purposes and require experimental validation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (nM) |
| DYRK1A | 5.2 |
| DYRK1B | 15.8 |
| GSK-3β | >10,000 |
| CDK5 | >10,000 |
| ERK1 | >10,000 |
Table 2: Effect of this compound on Tau Phosphorylation in SH-SY5Y Cells
| Treatment | pTau (Ser396) Level (% of Control) |
| Vehicle Control | 100% |
| This compound (100 nM) | 45% |
| This compound (500 nM) | 22% |
| This compound (1 µM) | 10% |
Table 3: In Vivo Efficacy of this compound in a 3xTg-AD Mouse Model (Hypothetical)
| Treatment Group | Morris Water Maze Escape Latency (seconds) | Hippocampal pTau (Ser202/Thr205) Levels (% of Vehicle) |
| Wild-Type + Vehicle | 25 ± 5 | 100% |
| 3xTg-AD + Vehicle | 65 ± 8 | 250% |
| 3xTg-AD + this compound (10 mg/kg) | 40 ± 6 | 150% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for DYRK1A Inhibition
This protocol describes a biochemical assay to determine the IC₅₀ of this compound for DYRK1A.
Caption: Workflow for in vitro DYRK1A kinase inhibition assay.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of DYRK1A enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Assessment of Tau Phosphorylation in a Neuronal Cell Line
This protocol details the use of this compound to inhibit tau phosphorylation in a human neuroblastoma cell line (e.g., SH-SY5Y) that overexpresses human tau.
Materials:
-
SH-SY5Y cells stably expressing human tau (e.g., Tau-P301L)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., Ser396, Ser202/Thr205), anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate SH-SY5Y-Tau cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Incubate the membranes with primary antibodies against total tau, specific phospho-tau epitopes, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.
Protocol 3: Evaluation of Neuroprotective Effects in an In Vivo Model of Alzheimer's Disease
This protocol outlines a hypothetical study to assess the in vivo efficacy of this compound in the 3xTg-AD mouse model, which develops both amyloid plaques and tau pathology.[3]
Caption: Workflow for in vivo evaluation of this compound.
Animals:
-
Male and female 3xTg-AD mice and age-matched wild-type controls (e.g., C57BL/6).
Treatment:
-
At 6 months of age, randomize 3xTg-AD mice into two groups: vehicle control and this compound treatment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily via oral gavage for 3 months.
Behavioral Testing (Morris Water Maze):
-
During the last week of treatment, assess spatial learning and memory.
-
Train mice to find a hidden platform in a circular pool of water for 5 consecutive days (4 trials per day).
-
On day 6, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Dissect the brain, with one hemisphere being flash-frozen for biochemical analysis and the other fixed in 4% paraformaldehyde for histology.
-
For biochemical analysis, homogenize brain tissue and perform Western blotting and ELISA to quantify levels of total and phosphorylated tau, and Aβ₄₀/Aβ₄₂.
-
For histological analysis, prepare brain sections and perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize plaques and tangles.
Troubleshooting
| Problem | Possible Cause | Solution |
| Inconsistent IC₅₀ values in kinase assay | - Enzyme instability- Inaccurate pipetting- Compound precipitation | - Aliquot and store enzyme properly- Calibrate pipettes and use with care- Check solubility of this compound in assay buffer |
| No reduction in pTau in cell-based assay | - Insufficient compound concentration- Poor cell permeability- Inactive compound | - Increase concentration or treatment time- Verify cell permeability (if data available)- Confirm compound activity with a positive control |
| High variability in in vivo study | - Inconsistent drug administration- Animal stress- Small sample size | - Ensure accurate and consistent dosing- Acclimatize animals and handle them gently- Increase the number of animals per group |
Conclusion
This compound, as a selective DYRK1A/B inhibitor, holds significant potential for the study of neurodegenerative diseases. The protocols outlined in these application notes provide a hypothetical framework for researchers to investigate its efficacy in relevant in vitro and in vivo models. It is crucial to experimentally validate the proposed effects and to further characterize the compound's pharmacological properties for its potential development as a therapeutic agent.
References
- 1. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. world-wide.org [world-wide.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rapid Metabolism of JH-Xiv-68-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the rapid metabolism of the DYRK1A/B inhibitor, JH-Xiv-68-3, in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vivo experiments with this compound are showing lower than expected efficacy. Could this be related to its metabolism?
A1: Yes, it is highly likely. This compound is known to undergo rapid metabolism mediated by aldehyde oxidase (AO).[1] This rapid breakdown can lead to sub-therapeutic concentrations of the active compound at the target site, resulting in diminished efficacy in in vivo models.
Troubleshooting Steps:
-
Assess Metabolic Stability: The first step is to confirm the metabolic instability of your batch of this compound. This can be done using an in vitro metabolic stability assay with liver microsomes or S9 fractions, which contain aldehyde oxidase.[2][3][4] A short half-life in these systems will confirm rapid metabolism.
-
Consider a More Stable Analog: For future experiments, we strongly recommend using JH-XVII-10, a structurally related analog of this compound.[1][5] JH-XVII-10 was specifically designed to be resistant to AO-mediated metabolism by the strategic placement of a fluorine atom, which blocks the metabolic site on the azaindole core.[1][5] This modification results in significantly improved metabolic stability.[1]
-
Optimize Dosing Regimen (for existing this compound studies): If you must continue using this compound, you may need to adjust the dosing regimen. This could involve more frequent administration or a higher dose to maintain therapeutic concentrations. However, this approach should be used with caution due to the potential for off-target effects and the generation of high levels of metabolites. A pilot pharmacokinetic (PK) study is recommended to determine the optimal dosing strategy.[6]
Q2: What is aldehyde oxidase (AO) and why is it a problem for this compound?
A2: Aldehyde oxidase (AO) is a cytosolic enzyme, primarily found in the liver, that is involved in the metabolism of a variety of compounds.[5] It is a source of concern in drug development because it can lead to rapid metabolic clearance of drug candidates, as is the case with this compound.[1] The azaindole scaffold in this compound is susceptible to oxidation by AO, leading to its rapid breakdown and clearance from the body.[1][5]
Q3: How can I experimentally determine the metabolic stability of this compound or its analogs?
A3: You can determine the metabolic stability using in vitro assays with liver fractions.[2][7] The most common methods are:
-
Liver Microsomal Stability Assay: This assay uses the microsomal fraction of liver homogenate, which contains cytochrome P450 (CYP) enzymes. While CYPs are a major source of drug metabolism, for this compound, the key metabolizing enzyme is AO, which is found in the cytosolic fraction.[3][4]
-
Liver S9 Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, including aldehyde oxidase.[3][4] This makes it a more appropriate system for studying the metabolism of this compound.
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides the most physiologically relevant in vitro model as it contains a full complement of metabolic enzymes and cofactors.[4][7][8]
A detailed protocol for a liver S9 stability assay is provided in the "Experimental Protocols" section below.
Q4: Are there any other strategies to overcome the rapid metabolism of compounds like this compound?
A4: Yes, several medicinal chemistry strategies can be employed during the lead optimization phase to improve metabolic stability:
-
Metabolic Hotspot Identification: In silico models can predict the sites on a molecule that are most likely to be metabolized.[9]
-
Blocking Metabolic Sites: Once a metabolic "hotspot" is identified, chemists can make structural modifications to block or reduce metabolism at that site. This can involve:
-
Fluorination: As seen in the development of JH-XVII-10 from this compound.[1][5]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow down metabolic reactions involving the cleavage of that C-H bond (the kinetic isotope effect).[10]
-
Introduction of Bulky Groups: Adding a larger chemical group near the metabolic site can sterically hinder the enzyme from accessing it.
-
-
Prodrugs: A prodrug is an inactive or less active precursor that is metabolized into the active drug in the body. This strategy can be used to protect a labile part of the molecule until it reaches its target.[11]
Data Presentation
Table 1: Comparison of this compound and its Metabolically Stable Analog, JH-XVII-10
| Parameter | This compound | JH-XVII-10 | Rationale for Improvement |
| Target | DYRK1A/B | DYRK1A/B | Both are potent inhibitors of the same target kinases.[5] |
| Metabolic Liability | Rapid metabolism by Aldehyde Oxidase (AO)[1] | Resistant to AO-mediated metabolism[1] | Fluorine at the 2-position of the azaindole blocks AO activity.[1][5] |
| In Vitro Half-life | Short | Significantly Longer | Improved metabolic stability leads to a longer half-life.[1] |
| In Vivo Efficacy | May be limited by rapid clearance | Potentially improved due to sustained exposure | Increased metabolic stability allows for maintenance of therapeutic concentrations. |
Note: Specific quantitative half-life and efficacy data would be dependent on the specific experimental conditions and models used.
Experimental Protocols
Key Experiment: In Vitro Metabolic Stability Assay using Liver S9 Fraction
Objective: To determine the rate of metabolism of a test compound (e.g., this compound) by phase I and phase II enzymes present in the liver S9 fraction.[3][4]
Materials:
-
Test compound (this compound) stock solution (e.g., 1 mM in DMSO)
-
Pooled liver S9 fraction (from the species of interest, e.g., human, mouse, rat)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Acetonitrile (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Incubation Mixture:
-
Prepare the S9 fraction mix by diluting the S9 fraction in phosphate buffer to the desired concentration (e.g., 1 mg/mL).
-
Add the NADPH regenerating system to the S9 mix.
-
-
Initiation of the Reaction:
-
Termination of the Reaction:
-
Immediately add the aliquot to a well of a 96-well plate containing cold acetonitrile to stop the enzymatic reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of metabolism (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Intrinsic clearance (Clint) can then be calculated.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for in vitro metabolic stability assay.
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mercell.com [mercell.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. bdj.co.jp [bdj.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor [mdpi.com]
- 11. researchgate.net [researchgate.net]
Improving the metabolic stability of JH-Xiv-68-3 with derivatives like JH-XVII-10
This technical support center provides researchers, scientists, and drug development professionals with guidance on working with the DYRK1A/B inhibitor JH-Xiv-68-3 and its metabolically stable derivative, JH-XVII-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a selective, macrocyclic inhibitor of Dual-specificity tyrosine-(Y)-phosphorylation regulated kinase 1A (DYRK1A) and its close family member, DYRK1B.[1][2] As a protein tyrosine kinase inhibitor, it has demonstrated antitumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines.[1]
Q2: What is the primary metabolic liability associated with this compound? A2: The principal metabolic issue with this compound is its rapid metabolism mediated by aldehyde oxidase (AO).[2] This rapid breakdown can limit its in vivo efficacy and pose challenges for therapeutic development.
Q3: How was the metabolic stability of this compound improved with the derivative JH-XVII-10? A3: To overcome the rapid AO-mediated metabolism, the derivative JH-XVII-10 was created. This was achieved by strategically introducing a fluorine atom to block the 2-position of the azaindole core.[2] This structural modification renders the molecule resistant to aldehyde oxidase, thereby enhancing its metabolic stability while maintaining high potency and selectivity for DYRK1A/B.[2][3]
Q4: What are the key parameters used to evaluate the metabolic stability of a compound? A4: The primary parameters derived from in vitro metabolic stability assays, such as the microsomal stability assay, are:
-
Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[4]
-
Intrinsic Clearance (CLint): The rate at which a compound is metabolized by the liver, independent of blood flow. A lower intrinsic clearance value suggests better metabolic stability.[4]
Q5: What general strategies can be employed to enhance the metabolic stability of a lead compound? A5: Several medicinal chemistry strategies can improve metabolic stability:
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Blocking Metabolic Hotspots: Introducing chemical modifications (e.g., fluorine, deuterium) at sites prone to metabolism, as was done to create JH-XVII-10.[2][5]
-
Structural Modification: Using bioisosteres to replace metabolically labile groups, altering ring sizes, or employing cyclization to constrain the molecule's conformation.[6][7]
-
Deuteration: Replacing hydrogen atoms with deuterium can strengthen chemical bonds (C-D vs. C-H), slowing down metabolism by cytochrome P450 (CYP) enzymes.[6][8]
-
Reducing Lipophilicity: Often, highly lipophilic compounds are more susceptible to metabolism. Reducing the overall logP or logD can sometimes improve stability.[9]
Data Summary
The following table summarizes and compares the key features of this compound and its improved derivative, JH-XVII-10.
| Feature | This compound | JH-XVII-10 | Reference |
| Target | DYRK1A/B | DYRK1A/B | [1][3] |
| Potency (IC50) | Not specified | ~3 nM | [3] |
| Primary Metabolic Liability | Rapid metabolism by Aldehyde Oxidase (AO) | Resistant to AO-mediated metabolism | [2] |
| Key Structural Modification | N/A | Fluorine introduced at the 2-position of the azaindole core | [2] |
| Resulting Improvement | N/A | Improved metabolic stability | [3] |
Visualizations
Caption: Logical workflow from problem identification to solution for this compound.
Caption: Standard experimental workflow for an in vitro microsomal stability assay.
Caption: Simplified signaling context for the DYRK1A kinase target.
Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[10]
Materials:
-
Human or animal liver microsomes.[11]
-
Test compounds (this compound, JH-XVII-10) and positive controls (e.g., Verapamil, Propranolol).
-
Phosphate buffer (100 mM, pH 7.4).[10]
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NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10][11]
-
Ice-cold acetonitrile or methanol containing an appropriate internal standard for LC-MS/MS analysis.[11]
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.[10]
Methodology:
-
Preparation: Thaw liver microsomes and reagents on ice. Prepare working solutions of test compounds and positive controls (e.g., 1 µM final concentration).[12]
-
Reaction Mixture: In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound.[10][12] Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: To start the reaction, add the pre-warmed NADPH regenerating system to all wells except the negative control (no-NADPH) wells.[12] The time of addition is T=0.
-
Incubation & Termination: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile with internal standard.[4][12]
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[11]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression of this plot is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (CLint).
Protocol 2: Outline for an In Vivo Pharmacokinetic (PK) Study
This protocol provides a general framework for assessing how a compound is absorbed, distributed, metabolized, and excreted (ADME) in an animal model.
Study Design Considerations:
-
Animal Model Selection: Choose an appropriate species (e.g., mouse, rat) based on the research question and known metabolic pathways.[13]
-
Dosing Route: The route of administration (e.g., oral gavage (PO), intravenous (IV)) should align with the intended clinical application. An IV dose is often included to determine absolute bioavailability.
-
Dose Levels & Formulation: Select at least one or two dose levels. The compound must be formulated in a safe and appropriate vehicle.
-
Sampling: Blood samples are typically collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to capture the full concentration-time profile.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically LC-MS/MS.
General Procedure:
-
Acclimatization: Acclimate animals to the facility and housing conditions before the study begins.
-
Dosing: Administer the formulated compound to the animals via the chosen route. Record the precise time of dosing for each animal.
-
Blood Collection: At each predetermined time point, collect a small volume of blood (e.g., via tail vein or saphenous vein) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.
-
Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Troubleshooting Guide
Q: My microsomal stability assay results show high variability between replicates. What could be the cause? A: High variability can stem from several factors:
-
Pipetting Inaccuracy: Small volumes can be difficult to pipette accurately. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions. Prepare a master mix whenever possible.[14]
-
Incomplete Mixing: Ensure all components, especially the viscous microsomal solution, are thoroughly but gently mixed before aliquoting.[14]
-
Temperature Fluctuation: Inconsistent temperatures during incubation can alter enzyme activity. Ensure your incubator maintains a stable 37°C.
-
Edge Effects in Plate: The outer wells of a 96-well plate can be subject to evaporation. Avoid using the outermost wells or fill them with buffer to create a humidity barrier.
Q: My compound appears to degrade in the negative control (no-NADPH) wells. What does this mean? A: Degradation in the absence of the NADPH cofactor suggests chemical instability rather than enzymatic metabolism.[12] This could be due to hydrolysis or instability in the buffer at 37°C. It is important to assess this baseline instability to correctly interpret the metabolic data.
Q: The positive control compound is not being metabolized in my assay. What should I do? A: This indicates a fundamental problem with the assay system:
-
Inactive Cofactor: The NADPH regenerating system may be old, degraded, or improperly prepared. Always prepare it fresh.[14]
-
Inactive Microsomes: The liver microsomes may have been improperly stored, subjected to freeze-thaw cycles, or are from a poor-quality batch. Test a new vial or batch of microsomes.
-
Incorrect Assay Conditions: Double-check the pH of the buffer and the final concentrations of all components.
Q: My compound showed good stability in the microsomal assay, but the in vivo PK study revealed very low oral bioavailability. Why? A: Good in vitro metabolic stability is only one piece of the puzzle. Low oral bioavailability despite good stability could be due to:
-
Poor Solubility or Permeability: The compound may not dissolve well in the gastrointestinal tract or may be unable to pass through the intestinal wall to enter circulation.[8]
-
Efflux Transporters: The compound might be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, which actively pump it back into the intestine, preventing absorption.[8]
-
Phase II Metabolism: Microsomal stability assays primarily assess Phase I (CYP-mediated) metabolism.[12] The compound could be rapidly cleared by Phase II conjugation reactions (e.g., glucuronidation) that are not fully captured in this assay without specific co-factors like UDPGA.[12]
-
Gut Wall Metabolism: The intestinal wall itself contains metabolic enzymes that can contribute to first-pass metabolism before the compound reaches the liver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. nedmdg.org [nedmdg.org]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mdpi.com [mdpi.com]
- 14. docs.abcam.com [docs.abcam.com]
Potential off-target effects of the DYRK1A/B inhibitor JH-Xiv-68-3
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of the DYRK1A/B inhibitor, JH-Xiv-68-3. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, selective, macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and its close homolog, DYRK1B.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for DYRK1A/B, in vitro kinase screening has identified a few other kinases that are inhibited to a lesser extent, particularly at higher concentrations (e.g., 1 µM). These include other members of the CMGC kinase group. For a detailed list of inhibited kinases and their respective potencies, please refer to the data tables below.
Q3: My cells are not responding to this compound treatment as expected. What could be the issue?
A3: Several factors could contribute to a lack of cellular response. A critical consideration is that this compound is susceptible to rapid metabolism by aldehyde oxidase (AO).[3] If your cell line has high AO activity, the effective concentration of the inhibitor may be significantly reduced over time. See the troubleshooting guide below for mitigation strategies. Additionally, ensure the inhibitor is fully dissolved and that the treatment concentration and duration are appropriate for your specific cell line and experimental endpoint.
Q4: How does the selectivity of this compound compare to other common DYRK1A inhibitors like Harmine?
A4: this compound demonstrates a superior selectivity profile compared to broader kinase inhibitors like Harmine. Harmine is known to potently inhibit monoamine oxidase A (MAO-A), leading to potential off-target effects unrelated to DYRK1A inhibition. Kinome-wide screening shows this compound has significantly fewer off-targets than many other published DYRK1A inhibitors.
Q5: Where can I find detailed data on the kinase selectivity of this compound?
A5: The primary kinase selectivity data for this compound was generated using the KINOMEscan™ platform. A summary of the key findings is presented in the tables in this document. For the complete dataset from the original publication, please refer to the supplementary information of Powell CE, et al. ACS Med. Chem. Lett. 2022, 13 (4), 577–585.
Troubleshooting Guides
Issue 1: Reduced or No Inhibitor Activity in Cellular Assays
-
Potential Cause: Aldehyde oxidase (AO) mediated metabolism of this compound.[3]
-
Troubleshooting Steps:
-
Confirm AO Expression: Check the literature or your own expression data (e.g., RNA-seq) for the expression level of AOX1 in your cell line.
-
Use an AO Inhibitor: Co-treatment with a known AO inhibitor, such as hydralazine or menadione, may help to increase the stability and effective concentration of this compound. Note: Ensure the AO inhibitor itself does not interfere with your experimental readout.
-
Increase Dosing Frequency: For longer-term experiments, consider replenishing the media with fresh this compound more frequently to counteract metabolic degradation.
-
Alternative Inhibitor: If AO-mediated metabolism is a persistent issue, consider using a structurally related analog, such as JH-XVII-10, which was designed to be resistant to AO metabolism.
-
Issue 2: Observing Unexpected Phenotypes (Potential Off-Target Effects)
-
Potential Cause: Inhibition of kinases other than DYRK1A/B, especially at higher concentrations of this compound.
-
Troubleshooting Steps:
-
Review Kinome Scan Data: Cross-reference your observed phenotype with the known off-targets of this compound listed in the tables below. Could the inhibition of one of these kinases explain the phenotype?
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype only manifests at high concentrations (e.g., >1 µM), it is more likely to be an off-target effect. The on-target effects on DYRK1A/B should occur at lower nanomolar concentrations.
-
Use a Structurally Different DYRK1A/B Inhibitor: To confirm that the primary phenotype is due to DYRK1A/B inhibition, use a structurally unrelated DYRK1A/B inhibitor as a control. If the primary phenotype is recapitulated but the unexpected phenotype is not, the latter is likely an off-target effect of this compound.
-
Direct Target Engagement Assay: If feasible, perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with your suspected off-target protein in your cellular system.
-
Data Presentation
Table 1: Primary Targets and Potency of this compound
| Target | IC50 (nM) |
| DYRK1A | 13 |
| DYRK1B | 19 |
Data sourced from Powell CE, et al. (2022).
Table 2: Off-Target Kinase Profile of this compound at 1 µM
This table summarizes the results from a KINOMEscan™ assay of 468 kinases. Only kinases with significant inhibition are listed.
| Kinase Target | Percent of Control (%)* | Biochemical IC50 (nM) | Kinase Family |
| DYRK1A | <1 | 13 | CMGC |
| DYRK1B | <1 | 19 | CMGC |
| DYRK3 | 1.2 | 83 | CMGC |
| HIPK1 | 1.4 | 150 | CMGC |
| HIPK2 | 2.1 | 250 | CMGC |
| HIPK3 | 3.5 | 410 | CMGC |
| CLK1 | 4.6 | 830 | CMGC |
| CLK4 | 9.8 | >1000 | CMGC |
| STK10 | 10 | ND | STE |
% Control indicates the amount of kinase activity remaining in the presence of 1 µM this compound. A lower number indicates stronger binding. ND = Not Determined. Data adapted from Powell CE, et al. (2022).
Experimental Protocols
KINOMEscan™ Selectivity Profiling
The kinase selectivity of this compound was determined using the KINOMEscan™ competition binding assay (DiscoverX).
-
Principle: The assay measures the ability of a compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Procedure (Summary):
-
A panel of 468 kinases is tested.
-
Kinases are fused to a proprietary DNA tag.
-
The test compound (this compound) is incubated with the kinase-DNA tag fusion and an immobilized ligand.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR.
-
Results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates a stronger interaction between the compound and the kinase.
-
Western Blot for Phosphorylated Downstream Targets
This protocol is a general guideline for assessing the inhibition of DYRK1A/B activity in cells by measuring the phosphorylation status of a known downstream substrate (e.g., p-Tau, p-SF3B1).
-
Cell Lysis:
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe with an antibody against the total protein.
-
Visualizations
References
Technical Support Center: Optimizing JH-Xiv-68-3 Dosage for Maximum Anti-Tumor Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DYRK1A/B inhibitor, JH-Xiv-68-3. The information is designed to address specific issues that may be encountered during in vitro and in vivo experiments aimed at optimizing its anti-tumor efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, macrocyclic inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/B).[1] It has demonstrated anti-tumor efficacy in head and neck squamous cell carcinoma (HNSCC) cell lines. Its primary mechanism of action is the inhibition of the kinase activity of DYRK1A and DYRK1B, which are involved in various cellular processes, including cell cycle regulation and signal transduction. The role of DYRK1A in cancer is context-dependent, acting as either a tumor suppressor or an oncogene in different tumor types.
Q2: What are the known downstream signaling pathways affected by this compound?
By inhibiting DYRK1A/B, this compound can influence several downstream signaling pathways implicated in cancer progression. DYRK1A has been shown to interact with and modulate the activity of key signaling molecules such as:
-
c-MET and EGFR: Important receptor tyrosine kinases that drive tumor growth.
-
STAT3: A transcription factor involved in cell survival and proliferation.
-
mTOR/AKT pathway: A central regulator of cell growth, proliferation, and survival.
The specific downstream effects can be cell-type dependent.
Q3: Is this compound metabolically stable?
A key consideration when working with this compound is its susceptibility to rapid metabolism by aldehyde oxidase (AO). This can affect its bioavailability and efficacy in vivo. A more metabolically stable analog, JH-XVII-10 , has been developed to address this liability. For in vivo studies, consider using JH-XVII-10 for more consistent and prolonged exposure.
Q4: What are the recommended starting concentrations for in vitro experiments?
Based on preclinical studies, a starting point for in vitro experiments with HNSCC cell lines, such as CAL27 and FaDu, would be in the nanomolar to low micromolar range. A 72-hour treatment with 10 µM of this compound has been shown to decrease cell proliferation by approximately 35-45%. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Optimize and strictly adhere to a consistent seeding density for each experiment.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment and minimize evaporation from the inner wells.
-
-
Possible Cause: Interference of the compound with the assay readout.
-
Solution: Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
-
Issue 2: Lower than expected anti-proliferative effect.
-
Possible Cause: Aldehyde oxidase (AO) activity in cell culture.
-
Solution: While less common in vitro than in vivo, some cell lines may express AO. Consider using the more AO-resistant analog, JH-XVII-10. Alternatively, you can co-treat with a known AO inhibitor, such as menadione, to assess if metabolism is affecting the compound's potency.
-
-
Possible Cause: Sub-optimal treatment duration.
-
Solution: The anti-proliferative effects of kinase inhibitors can be time-dependent. Extend the treatment duration (e.g., 48, 72, 96 hours) to allow for sufficient impact on cell cycle progression.
-
-
Possible Cause: Cell line resistance.
-
Solution: The dependency on DYRK1A/B signaling can vary between different HNSCC cell lines. Profile the expression levels of DYRK1A and DYRK1B in your cell line of interest.
-
In Vivo Experiments
Issue 3: Rapid clearance and low exposure of this compound in animal models.
-
Possible Cause: High aldehyde oxidase (AO) mediated metabolism.
-
Solution: This is a known liability of this compound. It is highly recommended to use the fluorinated analog, JH-XVII-10 , which is designed to be resistant to AO metabolism. If using this compound is necessary, consider more frequent dosing or a continuous infusion model, though this may not fully overcome the rapid clearance.
-
-
Possible Cause: Poor solubility or formulation.
-
Solution: Optimize the vehicle for administration. Ensure the compound is fully solubilized before injection. Sonication and warming of the vehicle may aid in dissolution.
-
Issue 4: Lack of significant anti-tumor efficacy in HNSCC xenograft models.
-
Possible Cause: Insufficient dosage or suboptimal dosing schedule.
-
Possible Cause: Tumor model not dependent on DYRK1A/B signaling.
-
Solution: Before initiating in vivo studies, confirm the expression and functional importance of DYRK1A/B in your chosen HNSCC cell line through in vitro knockdown or inhibition experiments.
-
Data Presentation
Table 1: In Vitro Activity of this compound and Analogs
| Compound | Target | IC50 (nM) | Cell Line | Effect on Proliferation (at 10 µM, 72h) |
| This compound | DYRK1A | 13 | CAL27 | ~45% decrease |
| DYRK1B | 19 | FaDu | ~35% decrease | |
| JH-XVII-10 | DYRK1A | 3 | CAL27 | Not specified |
| DYRK1B | 5 | FaDu | Not specified | |
| Harmine | DYRK1A | Not specified | CAL27 | ~45% decrease |
| FaDu | No inhibition |
Table 2: In Vivo Dosing Reference for a DYRK1A Inhibitor in an HNSCC Xenograft Model
| Compound | Cell Line Xenograft | Dosage | Administration Route | Dosing Schedule |
| Harmine | CAL27 | 15 mg/kg | Intraperitoneal (i.p.) | Every 3 days for 3 weeks |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed HNSCC cells (e.g., CAL27, FaDu) in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or JH-XVII-10 in complete growth medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest compound dilution.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vivo HNSCC Xenograft Model
-
Cell Preparation: Harvest logarithmically growing HNSCC cells (e.g., CAL27) and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of 6-8 week old female athymic nude mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Treatment Initiation: When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Compound Administration: Prepare the dosing solution of JH-XVII-10 (recommended due to metabolic stability) or a reference compound like harmine in a suitable vehicle. Administer the compound according to the determined dose and schedule (e.g., 15 mg/kg, i.p., every 3 days). The control group should receive the vehicle only.
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Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
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Endpoint: At the end of the study (e.g., after 3 weeks of treatment or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound dosage.
References
Technical Support Center: Troubleshooting Inconsistent Results in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in cell-based assays. While the query mentioned "JH-Xiv-68-3" as a cell line, our resources indicate this is a selective macrocyclic inhibitor of DYRK1A/B kinases. This guide will therefore focus on troubleshooting cell-based assays using relevant cell lines, such as Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, where this inhibitor has been studied.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective macrocyclic inhibitor of DYRK1A and its close family member DYRK1B. It is not a cell line. It has demonstrated antitumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines.[1]
Q2: Which cell lines are suitable for assays involving DYRK1A/B inhibitors like this compound?
A2: HNSCC cell lines such as CAL27 and FaDu are suitable choices as they overexpress and have hyperphosphorylation of DYRK1A, showing sensitivity to its inhibition.[1] Other cell lines where DYRK1A/B signaling is relevant, such as certain hematological malignancy cell lines, could also be considered.
Q3: What are the most common causes of inconsistent results in cell-based assays?
A3: Inconsistent results in cell-based assays can stem from several factors:
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Cell Health and Viability: Poor cell health can lead to unreliable data. Ensure cells are healthy, adherent (for adherent lines), and at the appropriate confluence.[2]
-
Cell Passage Number: High passage numbers can lead to phenotypic drift and altered experimental responses. It is crucial to use cells within a consistent and low passage range.
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Biological Contamination: Mycoplasma, bacteria, or yeast contamination can significantly impact cell behavior and assay outcomes. Regular testing for contamination is recommended.
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Reagent Variability: Inconsistencies in media, serum, and other reagents can introduce variability. Using the same lot of reagents throughout an experiment is advisable.
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Pipetting and Handling Technique: Improper pipetting can lead to cell detachment and inaccurate cell seeding densities. Vigorous pipetting should be avoided.[3]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
High variability between replicate wells or between experiments is a common issue in cell viability assays like MTT or ATP-based assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in viability assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette up and down gently multiple times. When seeding a 96-well plate, avoid edge effects by not using the outer wells or by filling them with sterile PBS. |
| Improper Pipetting | Use calibrated pipettes and proper technique. Avoid forceful dispensing of liquids directly onto the cell monolayer to prevent detachment.[3] |
| Reagent Issues | Prepare fresh reagents. Ensure complete solubilization of formazan crystals in MTT assays or complete cell lysis in ATP-based assays. |
| Contamination | Regularly test for mycoplasma and other microbial contaminants.[4] Discard any contaminated cultures and decontaminate incubators and hoods. |
| Cell Passage Number | Use cells within a defined, low passage number range for all experiments. High passage numbers can alter growth rates and drug sensitivity. |
Issue 2: Inconsistent Protein Expression in Western Blots
Variability in protein levels detected by Western blotting can obscure the true effects of treatments like this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent Western blot results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Unequal Protein Loading | Perform a protein concentration assay (e.g., BCA) on your lysates and load equal amounts of protein in each lane. Always include a loading control (e.g., GAPDH, β-actin) to verify even loading. |
| Inefficient Protein Transfer | Ensure proper contact between the gel and the membrane. Check transfer buffer composition and transfer time/voltage. A post-transfer stain like Ponceau S can verify transfer efficiency. |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Incomplete Cell Lysis | Use an appropriate lysis buffer for your target protein (e.g., RIPA buffer for many proteins). Ensure complete lysis by sonication or passing the lysate through a needle.[5] |
| Variability in Drug Treatment | Ensure consistent timing and concentration of drug treatment across all samples. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Trypsinize and count cells (e.g., CAL27, FaDu).
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds.
-
Remove the old media and add 100 µL of media containing the desired concentration of the compound to each well.
-
Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blotting for DYRK1A Signaling
This protocol details the detection of proteins involved in the DYRK1A signaling pathway.
-
Cell Lysis:
-
Culture cells (e.g., CAL27) in 6-well plates and treat with this compound as required.
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against a target protein (e.g., phospho-STAT3, total STAT3, DYRK1A, or a loading control) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Signaling Pathways
DYRK1A Signaling Pathway and Potential Downstream Effects:
DYRK1A is a kinase involved in multiple cellular processes, including cell cycle regulation, transcription, and signaling. Its inhibition can have various downstream effects.
Caption: Simplified DYRK1A signaling pathway and points of inhibition.
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assay Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. 5 Most Common Cell Lines [cytion.com]
- 4. In Vitro Models of Head and Neck Cancer: From Primitive to Most Advanced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aldehyde Oxidase (AO) Mediated Metabolism of JH-Xiv-68-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the aldehyde oxidase (AO)-mediated metabolism of the selective DYRK1A/B inhibitor, JH-Xiv-68-3.
Frequently Asked Questions (FAQs)
Q1: We are observing rapid clearance of this compound in our in vitro assays. Could this be due to aldehyde oxidase (AO) metabolism?
A1: Yes, rapid clearance of this compound is likely attributable to AO-mediated metabolism. Published research indicates that this compound is susceptible to rapid metabolism by aldehyde oxidase[1]. This is a critical consideration in the development of this compound, as high metabolic clearance can lead to poor pharmacokinetic properties[2].
Q2: Why is there a significant discrepancy in the metabolic stability of this compound between liver microsomes and hepatocytes?
A2: A notable difference in stability between liver microsomes and hepatocytes is a classic indicator of metabolism by a cytosolic enzyme like aldehyde oxidase[3]. AO is primarily located in the cytosol, whereas cytochrome P450 (CYP) enzymes, the other major drug-metabolizing enzymes, are concentrated in the endoplasmic reticulum (and thus are fully active in microsomes)[3]. If you observe significantly higher clearance in hepatocytes compared to microsomes, it strongly suggests the involvement of a cytosolic enzyme like AO.
Q3: We are struggling to replicate human metabolism of this compound in our preclinical animal models. Why is this the case?
A3: Significant inter-species variability in the expression and activity of aldehyde oxidase isoforms is a well-documented challenge in drug development[2][4][5]. Common preclinical species like rodents have different AOX complements compared to humans, and other species like dogs and cats have inactivated AOX genes[4]. This often leads to a poor correlation between preclinical and human pharmacokinetic data for AO substrates[2]. For instance, canine models have failed to detect metabolites of AO substrates both in vitro and in vivo[4]. Therefore, it is crucial to use human-derived in vitro systems or humanized animal models to accurately predict the human metabolism of this compound[2].
Q4: What are the best in vitro systems to confirm AO-mediated metabolism of this compound?
A4: The recommended approach involves a combination of in vitro systems:
-
Human Liver Cytosol: This is the primary source of aldehyde oxidase and is essential for confirming if your compound is a substrate[3][6].
-
Specific AO Inhibitors: Incubating your compound with human liver cytosol in the presence and absence of a known AO inhibitor (e.g., menadione, raloxifene) can functionally confirm the role of AO. A significant reduction in metabolism in the presence of the inhibitor is strong evidence for AO involvement[6][7][8].
-
Recombinant Human AOX1: Using the purified recombinant human AOX1 isoform can definitively confirm it as the specific enzyme responsible for the metabolism of this compound.
Q5: Are there any known strategies to mitigate the rapid AO-mediated metabolism of this compound?
A5: Yes, medicinal chemistry strategies can be employed to block AO-mediated metabolism. For this compound, a derivative named JH-XVII-10 was developed where a fluorine atom was introduced to block the 2-position of the azaindole moiety. This modification rendered the molecule resistant to AO metabolism[1]. This structure-activity relationship (SAR) data is invaluable for guiding the design of more stable analogs.
Troubleshooting Guides
Problem 1: Inconsistent results in AO stability assays.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Assay Conditions | Ensure the incubation buffer is at the correct pH (typically 7.4) and temperature (37°C). Confirm that the final concentration of organic solvent (e.g., DMSO) from your test compound stock is low (ideally ≤ 0.5%) to avoid enzyme inhibition. |
| Cofactor Issues | Aldehyde oxidase is an NADPH-independent enzyme[3]. Ensure that your assay buffer does not contain NADPH, which could activate other metabolic pathways. |
| Instability of the Compound | Run a control incubation without the enzyme source (e.g., buffer only) to assess the chemical stability of this compound under the assay conditions. |
| Enzyme Source Variability | Lot-to-lot variability in commercially available liver fractions can occur. Qualify each new lot of human liver cytosol with known AO substrates (e.g., phthalazine, carbazeran) to ensure consistent activity[3][6]. |
Problem 2: Difficulty in identifying and quantifying the metabolites of this compound.
| Possible Cause | Troubleshooting Step |
| Low Metabolite Formation | Increase the incubation time or the protein concentration to generate more metabolites. However, be mindful of maintaining linear reaction kinetics. |
| Inappropriate Analytical Method | Develop a sensitive and specific LC-MS/MS method for both the parent compound (this compound) and its potential oxidized metabolites. Use high-resolution mass spectrometry for initial metabolite identification[9]. |
| Metabolite Instability | Some metabolites can be unstable. Ensure proper sample handling and storage (e.g., immediate quenching of the reaction with cold acetonitrile, storage at -80°C) to prevent degradation[10]. |
Experimental Protocols
Protocol 1: Determining the Metabolic Stability of this compound in Human Liver Cytosol
Objective: To determine the in vitro intrinsic clearance (CLint) of this compound by aldehyde oxidase in human liver cytosol.
Materials:
-
This compound
-
Pooled human liver cytosol (e.g., from a commercial supplier)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (with internal standard for LC-MS/MS analysis)
-
Positive control AO substrate (e.g., phthalazine)
-
Incubator/water bath (37°C)
-
96-well plates
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the human liver cytosol to the desired final protein concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.
-
Pre-warm the cytosol suspension to 37°C.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed cytosol to achieve the final desired substrate concentration (e.g., 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing cold acetonitrile with an internal standard[3][6].
-
Centrifuge the plate to precipitate the protein.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method to measure the depletion of this compound over time[3].
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining of this compound versus time.
Protocol 2: Reaction Phenotyping of this compound Metabolism using an AO Inhibitor
Objective: To confirm the involvement of aldehyde oxidase in the metabolism of this compound.
Materials:
-
All materials from Protocol 1
-
A specific aldehyde oxidase inhibitor (e.g., menadione at a final concentration of 100 µM)[6].
Methodology:
-
Follow the same procedure as in Protocol 1, but prepare two sets of incubations.
-
In the first set, incubate this compound with human liver cytosol as described previously.
-
In the second set, pre-incubate the human liver cytosol with the AO inhibitor (e.g., menadione) for approximately 15 minutes at 37°C before adding this compound to initiate the reaction[6].
-
Sample and process both sets of incubations as described in Protocol 1.
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Compare the rate of metabolism of this compound in the presence and absence of the inhibitor. A significant decrease in the metabolic rate in the presence of the inhibitor confirms the involvement of aldehyde oxidase.
Visualizations
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde Oxidase Stability Assay | Domainex [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Aldehyde Oxidase Reaction Phenotyping | Evotec [evotec.com]
- 7. Human liver aldehyde oxidase: inhibition by 239 drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potent inhibition of human liver aldehyde oxidase by raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abnormal cisatracurium pharmacodynamics and pharmacokinetics among patients with severe aortic regurgitation during anesthetic induction | springermedizin.de [springermedizin.de]
Enhancing the selectivity of JH-Xiv-68-3 for DYRK1A over other kinases
Welcome to the Technical Support Center for the DYRK1A Inhibitor, JH-Xiv-68-3. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols to effectively use and enhance the selectivity of this compound.
Q1: What is this compound and what are its primary targets?
This compound is a macrocyclic inhibitor developed for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] DYRK1A is a serine/threonine kinase that plays significant roles in neurological diseases, such as Down syndrome and Alzheimer's, as well as in various forms of cancer.[2] Biochemical and cellular assays have demonstrated that this compound is a selective inhibitor of DYRK1A and its closest family member, DYRK1B.[1][2][3] In some kinase profiling screens, DYRK1A was the only observed target of this compound, highlighting its high selectivity.[2]
Q2: How can I experimentally determine the selectivity profile of this compound in my specific experimental system?
While this compound is reported to be highly selective, its activity profile should be confirmed in your specific context. The most direct method is to perform a kinase selectivity profiling assay. These services are offered by commercial vendors and typically involve screening the compound against a large panel of kinases (often >300) at a fixed concentration (e.g., 1 µM).[4][5] The results will identify any potential off-target kinases that might be relevant to your cellular model or experimental conditions.
For a more detailed analysis, you can perform dose-response curves for any identified "hits" to determine their IC50 values. A compound is generally considered selective if there is at least a 30-fold difference in potency between the primary target and any off-targets.[6]
Table 1: Reported Biochemical Activity of this compound and a Key Derivative
| Compound | Target Kinase | IC50 (nM) | Notes |
|---|---|---|---|
| This compound | DYRK1A | 13 | Primary target.[7] |
| DYRK1B | 19 | Closely related family member.[7] | |
| JH-XVII-10 | DYRK1A | 3 | A derivative developed to improve metabolic stability.[7] |
| DYRK1B | 5 | Potent activity maintained against DYRK1B.[7] | |
| FAK | 90 | Identified off-target in profiling screens.[2] | |
| RSK1 | 82 | Identified off-target in profiling screens.[2] | |
| RSK2 | 80 | Identified off-target in profiling screens.[2] | |
| RSK3 | 61 | Identified off-target in profiling screens.[2] | |
| JNK1 | 1130 | Identified off-target in profiling screens.[2] |
| | JNK2 | 1100 | Identified off-target in profiling screens.[2] |
Q3: My experiment with this compound is showing weak or inconsistent results. What should I troubleshoot?
If you are experiencing issues, it may not be due to a lack of selectivity but other factors. A primary concern with this compound is its rapid metabolism by aldehyde oxidase (AO).[2][3] This metabolic instability can lead to a lower effective concentration of the compound in cellular or in vivo experiments.
Consider the following troubleshooting steps:
-
Compound Stability: Assess the stability of this compound in your specific cell culture media or assay buffer over the time course of your experiment.
-
Metabolism: If working in a system with high AO activity, the compound may be rapidly cleared. The derivative JH-XVII-10 was specifically designed with a fluorine atom to block this AO-mediated metabolism and exhibits improved stability.[3]
-
Target Engagement: Confirm that this compound is engaging DYRK1A in your cells. This can be done by monitoring the phosphorylation of a known downstream DYRK1A substrate.
-
Off-Target Effects: If you suspect off-target effects, use a structurally unrelated DYRK1A inhibitor as a control to see if the observed phenotype is consistent. Harmine is a known, albeit less selective, DYRK1A inhibitor that can be used for comparison.[8]
Caption: Troubleshooting logic for unexpected results with this compound.
Q4: How can the selectivity of an inhibitor based on the this compound scaffold be improved?
Improving selectivity is a central goal of medicinal chemistry and involves iterative structure-activity relationship (SAR) studies. General strategies include:
-
Structure-Based Design: Utilize co-crystal structures of DYRK1A with your inhibitor to identify unique features of the ATP-binding pocket that are not conserved in off-target kinases. Modifications can be designed to exploit these differences.[6]
-
Blocking Metabolism: As demonstrated by the development of JH-XVII-10 from this compound, identifying and blocking sites of metabolism can improve a compound's pharmacokinetic profile, which is crucial for in vivo efficacy.[3]
-
Allosteric Targeting: Instead of targeting the highly conserved ATP-binding site, designing inhibitors that bind to less conserved allosteric sites can achieve greater selectivity.[6][9]
-
Covalent Inhibition: If a non-conserved cysteine residue is present near the active site of DYRK1A, designing a covalent inhibitor that forms an irreversible bond can lead to exceptional selectivity.[10]
Caption: Workflow for assessing and enhancing kinase inhibitor selectivity.
Q5: What are some key downstream signaling pathways of DYRK1A?
DYRK1A is a pleiotropic kinase involved in numerous cellular processes. Verifying target engagement can be accomplished by measuring the phosphorylation status of its downstream substrates. Key pathways and substrates include:
-
Neurodevelopment and Neurodegeneration: DYRK1A phosphorylates proteins like Tau and Amyloid Precursor Protein (APP), linking it to Alzheimer's disease pathology.
-
Cell Cycle Regulation: It can phosphorylate cell cycle proteins, influencing proliferation.
-
Transcription Regulation: DYRK1A phosphorylates transcription factors such as NFAT (Nuclear Factor of Activated T-cells), regulating their nuclear translocation and activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Macrocyclic Inhibitors of DYRK1A/B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Selectivity Profiling System: TK-3 Protocol [worldwide.promega.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
A Head-to-Head Comparison: JH-Xiv-68-3 and Harmine as DYRK1A Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of JH-Xiv-68-3 and harmine, two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This analysis is supported by experimental data on their biochemical and cellular activities, kinase selectivity, and preclinical efficacy, particularly in the context of cancer.
Introduction to DYRK1A and its Inhibitors
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. Its dysregulation has been implicated in several diseases, most notably Down syndrome, Alzheimer's disease, and various cancers. This has made DYRK1A an attractive therapeutic target.
Harmine, a naturally occurring β-carboline alkaloid, is a well-established and potent inhibitor of DYRK1A. However, its clinical utility is hampered by off-target effects, including inhibition of monoamine oxidase A (MAO-A), which can lead to neurotoxicity. This has spurred the development of more selective DYRK1A inhibitors, such as the novel macrocyclic inhibitor, this compound. This guide offers a detailed comparison of these two compounds to aid researchers in selecting the appropriate tool for their studies.
Biochemical Potency and Kinase Selectivity
The efficacy of a kinase inhibitor is determined by its potency against the target kinase and its selectivity against other kinases in the human kinome. High selectivity is crucial to minimize off-target effects and potential toxicity.
Data Summary: Biochemical Activity and Selectivity
| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Key Off-Targets (KINOMEscan) | Selectivity Score (S-Score at 1 µM) |
| This compound | 13[1] | 3[1] | CLK2, DYRK2, HIPK4, STK10 | 0.03[2] |
| Harmine | 33 - 80[3][4][5] | 166[3] | MAO-A, DYRK2, DYRK3, CLK1, CLK4, PIM1, and others[6] | Not explicitly reported, but known to be less selective |
Key Findings:
-
This compound demonstrates potent inhibition of both DYRK1A and its close family member DYRK1B in biochemical assays.[1]
-
Harmine also potently inhibits DYRK1A, with reported IC50 values in the low nanomolar range.[3][4][5]
-
Crucially, KINOMEscan data reveals that this compound is highly selective, with an S-Score of 0.03 at a 1 µM concentration.[2] In contrast, harmine is known to inhibit a broader range of kinases, including other members of the DYRK family and, significantly, MAO-A.[6]
Cellular Activity and Antitumor Efficacy
The ultimate measure of an inhibitor's utility is its activity within a cellular context and its ability to elicit a desired biological response, such as inhibiting cancer cell growth.
Data Summary: Cellular Assays and Antitumor Effects in HNSCC
| Compound | Cellular DYRK1A Inhibition | Anti-proliferative Effects (HNSCC cell lines) | Colony Formation Inhibition (HNSCC cell lines) | Induction of Apoptosis |
| This compound | Potent and selective inhibition of DYRK1A/B | Similar or better than harmine | Similar or better than harmine | Induced pro-apoptotic markers more effectively than harmine |
| Harmine | Effective DYRK1A inhibition | Demonstrated anti-proliferative effects | Inhibited colony formation | Induces apoptosis |
Key Findings:
-
Both this compound and harmine exhibit anti-proliferative effects and inhibit colony formation in head and neck squamous cell carcinoma (HNSCC) cell lines.[2]
-
Notably, this compound was found to be more effective than harmine at inducing pro-apoptotic markers and inhibiting downstream DYRK1A signaling in cellular models.[2]
-
The antitumor efficacy of this compound has been demonstrated in HNSCC cell lines, highlighting its potential as a therapeutic agent in this cancer type.[2][4][5] Harmine has also shown anti-cancer effects in various models, but its off-target effects remain a concern.[7]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.
Biochemical Kinase Inhibition Assay (Radiometric Assay)
A radiometric kinase assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the purified DYRK1A enzyme, a specific peptide substrate, and a buffer solution.
-
Inhibitor Addition: The test compound (this compound or harmine) is added at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane which binds the peptide substrate.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
dot
Caption: Workflow for a radiometric kinase assay.
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a live-cell method to quantify the apparent affinity of a compound for a target kinase.
Workflow:
-
Cell Preparation: HEK293 cells are transiently transfected with a vector expressing a NanoLuc®-DYRK1A fusion protein.
-
Assay Plating: The transfected cells are seeded into multi-well plates.
-
Tracer and Compound Addition: The cells are treated with a specific NanoBRET™ tracer (a fluorescently labeled ligand that binds to the kinase) and varying concentrations of the test compound.
-
Signal Measurement: After an incubation period, the Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase (donor) and the fluorescent tracer (acceptor) are in close proximity.
-
Data Analysis: The binding of the test compound to the NanoLuc®-DYRK1A fusion protein displaces the tracer, leading to a decrease in the BRET signal. The intracellular IC50 value is determined from the dose-dependent decrease in the BRET signal.
dot
Caption: Simplified DYRK1A signaling and points of inhibition.
Conclusion
Both this compound and harmine are potent inhibitors of DYRK1A. However, the available data suggests that this compound possesses a superior kinase selectivity profile, which is a significant advantage in minimizing off-target effects. In cellular assays using HNSCC models, this compound demonstrates comparable or superior anti-tumor activity to harmine, particularly in inducing apoptosis.
For researchers requiring a highly selective tool compound to probe the function of DYRK1A with minimal confounding variables, this compound appears to be the more suitable choice. While harmine remains a valuable and widely studied DYRK1A inhibitor, its broader kinase inhibition profile, including its potent activity against MAO-A, should be carefully considered when interpreting experimental results. The development of macrocyclic inhibitors like this compound represents a promising advancement in the quest for clinically viable DYRK1A-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 2426628-52-4|DC Chemicals [dcchemicals.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of JH-Xiv-68-3 and Silmitasertib (CX-4945) in Cancer Cell Models
This guide provides a detailed comparison of two kinase inhibitors, JH-Xiv-68-3 and silmitasertib (CX-4945), focusing on their mechanisms of action and efficacy in cancer cells. While both compounds exhibit anti-tumor properties, they are distinguished by their primary molecular targets. Silmitasertib is a well-characterized, potent inhibitor of protein kinase CK2, currently in clinical trials for various cancers[1][2][3]. This compound is a more recently developed macrocyclic inhibitor with high selectivity for DYRK1A/B kinases, which has demonstrated efficacy in head and neck cancer cell lines[4]. This comparison synthesizes available data to provide researchers with a clear overview of their respective profiles.
Mechanism of Action: Targeting Distinct Kinase Pathways
Silmitasertib and this compound derive their anti-cancer effects from the inhibition of critical signaling pathways that promote cell survival and proliferation.
Silmitasertib (CX-4945): A CK2-Centric Approach Silmitasertib is an orally bioavailable, ATP-competitive inhibitor that potently targets the α and α' catalytic subunits of protein kinase CK2[5][6]. CK2 is a pleiotropic kinase that is frequently overexpressed in cancer, where it plays a crucial role in cell growth, proliferation, and the suppression of apoptosis[2][5]. By inhibiting CK2, silmitasertib disrupts several downstream pro-survival pathways, most notably the PI3K/Akt/mTOR signaling cascade. It achieves this by directly blocking the CK2-mediated phosphorylation of Akt at serine 129 (S129)[3][7]. This attenuation of Akt signaling leads to cell cycle arrest, induction of apoptosis, and a broad spectrum of anti-proliferative activity[5][8].
Figure 1: Silmitasertib's mechanism via CK2 inhibition.
This compound: A Selective DYRK1A/B Inhibitor this compound is a selective macrocyclic inhibitor targeting Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B)[4]. DYRK kinases are implicated in various cellular processes, and their dysregulation has been linked to cancer development. While detailed public data on the downstream effects of this compound is limited, inhibiting DYRK1A/B is known to impact cell cycle regulation and developmental pathways. Its demonstrated anti-tumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) suggests that targeting these kinases is a viable anti-cancer strategy[4]. Notably, silmitasertib has also been reported to inhibit DYRK1A as an off-target effect, providing a point of mechanistic overlap between the two compounds[9].
Figure 2: this compound's mechanism via DYRK1A/B inhibition.
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory and anti-proliferative activities of silmitasertib. Corresponding data for this compound is limited in the public domain.
Table 1: Comparative Inhibitory Activity
| Compound | Primary Target(s) | IC₅₀ (Cell-Free Assay) | Secondary/Off-Targets | Reference(s) |
| Silmitasertib (CX-4945) | CK2α, CK2α' | 1 nM | FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM), DYRK1A | [6][7][9] |
| This compound | DYRK1A, DYRK1B | Data not available | Selective for DYRK1A/B | [4] |
Table 2: Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | Effect | Concentration | Reference(s) |
| Silmitasertib (CX-4945) | Breast Cancer | Various | Anti-proliferative (EC₅₀) | 1.71 - 20.01 µM | [7] |
| Colorectal Cancer | SW-480, DLD-1, HT-29, HCT-116 | ~60-70% decrease in cell viability | 25 µM (48h) | [10][11] | |
| Hematological Malignancies | CLL Biopsy Samples | Decreased cell viability (IC₅₀) | < 1 µM | [3] | |
| Cholangiocarcinoma | HuCCT-1 | Reduced survival, induced apoptosis | 20 µM | [12] | |
| This compound | Head and Neck (HNSCC) | Not specified | Demonstrates anti-tumor efficacy | Data not available | [4] |
Cellular Effects: Apoptosis and Cell Cycle Arrest
Silmitasertib (CX-4945) A primary outcome of CK2 inhibition by silmitasertib is the induction of apoptosis. This is evidenced by increased expression of cleaved PARP and cleaved caspase-3, key markers of the apoptotic cascade[6][12]. In colorectal cancer cells, treatment leads to a significant increase in late apoptosis after 48 hours[11]. Furthermore, silmitasertib can induce cell cycle arrest, though the specific phase can be cell-type dependent. For instance, it causes a G2/M arrest in BT-474 breast cancer cells and a G1 arrest in BxPC-3 pancreatic cancer cells[7][8].
This compound Specific experimental data detailing the effects of this compound on apoptosis and the cell cycle are not available in the reviewed literature. However, its efficacy in HNSCC cell lines implies an induction of cell death or cessation of proliferation[4].
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays used to evaluate compounds like silmitasertib.
Figure 3: General experimental workflow for inhibitor testing.
1. Cell Viability / Proliferation Assay (Alamar Blue Method) This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 3,000 cells per well and allowed to adhere for 24 hours[7][13].
-
Treatment: Cells are treated with various concentrations of the inhibitor (e.g., silmitasertib) dissolved in DMSO, with a final DMSO concentration kept below 0.1%[13].
-
Incubation: Plates are incubated for the desired period (e.g., 4 days) at 37°C[13].
-
Detection: Alamar Blue reagent (10% of the well volume) is added to each well, and the plate is incubated for an additional 4-5 hours[7].
-
Measurement: Fluorescence is measured using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm[7]. Data is used to calculate EC₅₀ values.
2. Kinase Activity Assay (Radiometric CK2 Assay) This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.
-
Reaction Setup: The inhibitor is added to a reaction mixture containing assay buffer, a substrate peptide (e.g., RRRDDDSDDD for CK2), and recombinant human CK2 enzyme[7][13].
-
Initiation: The reaction is initiated by adding an ATP solution containing [γ-³³P]ATP[7]. The mixture is incubated for 10 minutes at 30°C.
-
Quenching and Filtration: The reaction is stopped by adding phosphoric acid. The mixture is then transferred to a phosphocellulose filter plate, which captures the radiolabeled peptide substrate[13].
-
Washing and Detection: The plate is washed multiple times to remove unincorporated [γ-³³P]ATP. After drying, scintillation fluid is added, and the residual radioactivity is measured using a luminescence counter[7][13].
-
Analysis: The measured counts are used to determine the percent inhibition at various compound concentrations and to calculate the IC₅₀ value.
3. Western Blotting for Signaling Pathway Analysis This technique is used to detect changes in the levels and phosphorylation status of specific proteins following inhibitor treatment.
-
Cell Lysis: After treatment with the inhibitor for a specified time, cells are washed with PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-Akt (S129), total Akt, cleaved PARP, GAPDH).
-
Detection: The membrane is washed and incubated with a corresponding HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Summary and Comparative Outlook
The comparison between silmitasertib and this compound highlights two distinct but potentially overlapping strategies for cancer therapy.
Figure 4: Logical comparison of the two inhibitors.
-
Silmitasertib (CX-4945) is a potent, well-documented inhibitor of CK2 with broad anti-cancer activity across numerous cell types, including solid tumors and hematological malignancies[3]. Its mechanism is clearly linked to the disruption of the PI3K/Akt pathway, leading to robust induction of apoptosis and cell cycle arrest[5]. While highly potent against CK2, it exhibits some off-target activity, which may contribute to its overall efficacy or side-effect profile[9][14].
-
This compound represents a more targeted approach, with high selectivity for DYRK1A/B kinases[4]. The current data demonstrates its potential in HNSCC, but a broader characterization of its efficacy across different cancer types and a deeper understanding of its downstream cellular effects are needed. Its high selectivity may offer a different therapeutic window compared to broader-spectrum kinase inhibitors.
References
- 1. Silmitasertib - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. CK2 inhibition with silmitasertib promotes methuosis-like cell death associated to catastrophic massive vacuolization of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Growth, Anti-Angiogenic, and Pro-Apoptotic Effects by CX-4945, an Inhibitor of Casein Kinase 2, on HuCCT-1 Human Cholangiocarcinoma Cells via Control of Caspase-9/3, DR-4, STAT-3/STAT-5, Mcl-1, eIF-2α, and HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of JH-Xiv-68-3 and other macrocyclic DYRK1A inhibitors
A Comprehensive Guide for Researchers and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including certain cancers and neurodegenerative disorders like Down syndrome and Alzheimer's disease.[1][2][3] Its role in cellular processes such as proliferation and neuronal development has spurred the development of potent and selective inhibitors.[3][4] Among these, macrocyclic inhibitors represent a promising class of compounds. This guide provides a detailed head-to-head comparison of the pioneering macrocyclic DYRK1A inhibitor, JH-XIV-68-3, with its improved derivative, JH-XVII-10, supported by experimental data and protocols.
Overview of Compared Inhibitors
This compound is a first-in-class, selective macrocyclic inhibitor of DYRK1A and its close homolog DYRK1B.[1][2][5] While demonstrating promising anti-tumor efficacy in preclinical models, its development has been hampered by rapid metabolism mediated by aldehyde oxidase (AO).[1][2]
JH-XVII-10 was subsequently developed to address the metabolic instability of this compound.[2] By introducing a fluorine atom to block the metabolically susceptible position on the azaindole core, JH-XVII-10 was designed to retain the potency and selectivity of its predecessor while exhibiting improved metabolic stability.[1][2]
Quantitative Data Comparison
The following tables summarize the key performance metrics of this compound and JH-XVII-10, along with other relevant non-macrocyclic inhibitors for context.
Table 1: Biochemical Potency Against DYRK Family Kinases
| Compound | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) |
| This compound | 3 | 13 |
| JH-XVII-10 | 3 | 5 |
| Harmine | 24 | 120 |
| CX-4945 | 63 | >10,000 |
Data sourced from Powell et al., 2022.
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase | This compound | JH-XVII-10 | Harmine |
| DYRK1A | >99 | >99 | >99 |
| DYRK1B | >99 | >99 | >99 |
| CLK1 | 98 | 98 | 98 |
| CLK4 | 96 | 96 | 96 |
| HIPK2 | 94 | 94 | 98 |
| HIPK3 | 92 | 92 | 98 |
| GSK3α/β | <50 | <50 | >99 |
| MAO-A | Not reported | Not reported | >99 |
Data represents a selection of relevant kinases and is sourced from Powell et al., 2022.
Table 3: Cellular Activity in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Cell Line | Compound | GI50 (µM) |
| FaDu | This compound | 0.9 |
| JH-XVII-10 | 1.1 | |
| Harmine | 1.2 | |
| Cal27 | This compound | 1.3 |
| JH-XVII-10 | 1.5 | |
| Harmine | 1.8 |
GI50 represents the concentration for 50% growth inhibition. Data sourced from Powell et al., 2022.
Table 4: Metabolic Stability in Mouse Liver Microsomes
| Compound | t1/2 (min) |
| This compound | <5 |
| JH-XVII-10 | >60 |
t1/2 represents the half-life. Data sourced from Powell et al., 2022.
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the replication and validation of these findings.
Biochemical Kinase Inhibition Assay (LanthaScreen™)
The biochemical potency of the inhibitors was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Setup: Kinase reactions were performed in a 384-well plate containing DYRK1A or DYRK1B enzyme, a green fluorescent protein (GFP)-tagged substrate, and ATP.
-
Inhibitor Addition: The compounds (this compound, JH-XVII-10, etc.) were serially diluted in DMSO and added to the reaction wells.
-
Incubation: The reaction mixture was incubated at room temperature to allow for substrate phosphorylation.
-
Detection: A terbium-labeled anti-phosphoserine/threonine antibody was added. The binding of this antibody to the phosphorylated GFP-substrate brings the terbium and GFP into close proximity, allowing for FRET to occur upon excitation.
-
Data Analysis: The TR-FRET signal was measured, and the IC50 values were calculated by fitting the dose-response data to a four-parameter logistical equation.
Cellular Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effects of the inhibitors on HNSCC cell lines were assessed to determine their cellular potency.
-
Cell Plating: HNSCC cells (e.g., FaDu, Cal27) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of the inhibitors for 72 hours.
-
Lysis and ATP Measurement: The CellTiter-Glo® reagent was added to each well, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Luminescence was measured using a plate reader. The GI50 values were determined by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
Metabolic Stability Assay
The metabolic stability of the compounds was evaluated by incubating them with mouse liver microsomes.
-
Incubation Mixture: The inhibitor was incubated with mouse liver microsomes and the cofactor NADPH in a phosphate buffer at 37°C.
-
Time Points: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in the aliquots was stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Quantification: The remaining amount of the parent compound at each time point was quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Half-Life Calculation: The half-life (t1/2) of the compound was calculated from the slope of the natural log of the remaining parent compound versus time.
Visualizations: Pathways and Workflows
DYRK1A Signaling Pathways
Experimental Workflow for Inhibitor Evaluation
Logical Comparison of this compound and JH-XVII-10
Conclusion
The development of this compound marked a significant step forward in creating selective, macrocyclic inhibitors for DYRK1A.[1][2] While it demonstrated high potency and desirable cellular activity, its utility as a therapeutic agent was limited by its poor metabolic stability.[1][2]
The subsequent design of JH-XVII-10 successfully addressed this critical liability. By blocking the site of aldehyde oxidase metabolism, JH-XVII-10 retains the excellent potency and selectivity profile of its predecessor while exhibiting a substantially improved metabolic half-life.[1][2] This makes JH-XVII-10 a superior chemical probe and a more promising scaffold for the development of clinical candidates targeting DYRK1A-driven diseases. This head-to-head comparison underscores the importance of iterative design and optimization in modern drug discovery.
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Macrocyclic Inhibitors of DYRK1A/B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DYRK1A - Wikipedia [en.wikipedia.org]
- 4. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
JH-Xiv-68-3 vs. JH-XVII-10: A Comparative Guide to DYRK1A Probes
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and various cancers.[1] The development of potent and selective chemical probes is crucial for elucidating its complex roles in cellular signaling and for advancing drug discovery efforts. This guide provides an objective comparison of two notable macrocyclic inhibitors of DYRK1A: JH-Xiv-68-3 and its derivative, JH-XVII-10.
Introduction to the Probes
This compound was developed as a selective macrocyclic inhibitor of DYRK1A and its close family member, DYRK1B.[1][2][3] While it demonstrated promising biochemical and cellular activity, it was found to be susceptible to rapid metabolism by aldehyde oxidase (AO).[1] To address this metabolic instability, JH-XVII-10 was synthesized by introducing fluorine to block the metabolically vulnerable site on the azaindole core.[1] This guide will delve into the experimental data that differentiates these two compounds and will provide insights into which may be the more suitable probe for various research applications.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and JH-XVII-10, highlighting their biochemical potency, kinase selectivity, and cellular efficacy.
Table 1: Biochemical Potency Against DYRK Family Kinases
| Compound | DYRK1A IC₅₀ (nM) | DYRK1B IC₅₀ (nM) |
| JH-XVII-10 | 3 | 5 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data for this compound was not explicitly quantified in the provided search results but was stated to be less potent than JH-XVII-10.[1]
Table 2: Kinase Selectivity Profile of JH-XVII-10
| Kinase | IC₅₀ (nM) |
| FAK | 90 |
| RSK1 | 82 |
| RSK2 | 80 |
| RSK3 | 61 |
| JNK1 | 1130 |
| JNK2 | 1100 |
| JNK3 | >10,000 |
This table demonstrates the selectivity of JH-XVII-10 for DYRK1A/B over other kinases. Higher IC₅₀ values against other kinases are desirable for a selective probe.[4]
Table 3: Cellular Activity in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines
| Compound | Cell Line | Effect on Cell Proliferation (at 10 µM for 72h) | Induction of Apoptosis |
| JH-XVII-10 | CAL27 | ~45% decrease | Yes |
| FaDu | ~40% decrease | Not specified |
JH-XVII-10 demonstrates anti-proliferative and pro-apoptotic effects in HNSCC cell lines.[4]
Table 4: Pharmacokinetic Properties of JH-XVII-10
| Compound | Administration Route | Oral Bioavailability (F) |
| JH-XVII-10 | Intravenous (2 mg/kg), Oral (10 mg/kg) | 12% |
This data indicates that JH-XVII-10 has moderate oral bioavailability in mice.[4]
Key Signaling Pathways and Experimental Workflows
To better understand the context of these probes, the following diagrams illustrate the DYRK1A signaling pathway, the logical development from this compound to JH-XVII-10, and a general workflow for comparing such kinase inhibitors.
Caption: Simplified DYRK1A signaling pathway.
Caption: Development from this compound to JH-XVII-10.
Caption: Workflow for kinase inhibitor probe comparison.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of this compound and JH-XVII-10.
DYRK1A Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit DYRK1A-mediated phosphorylation of a substrate.
-
Coating: A 96-well plate is coated with a DYRK1A substrate (e.g., DYRKtide peptide).[5]
-
Kinase Reaction: Recombinant DYRK1A enzyme is incubated with the test compound (at various concentrations) and ATP in a kinase reaction buffer.[6] This mixture is then added to the substrate-coated wells and incubated to allow phosphorylation.
-
Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Generation: A chromogenic substrate (e.g., PNPP) is added, and the resulting color change is measured using a plate reader.[6]
-
Data Analysis: The absorbance values are used to calculate the percentage of kinase activity inhibition at each compound concentration. IC₅₀ values are then determined by fitting the data to a dose-response curve.[6]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that a compound engages its target protein within a cellular context.[7] The principle is that ligand binding often increases the thermal stability of the target protein.[8][9]
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heating: The cell suspensions are divided into aliquots and heated to a range of temperatures using a thermocycler.[10]
-
Lysis and Centrifugation: The cells are lysed, and the soluble fraction is separated from the precipitated (denatured) proteins by centrifugation.[10]
-
Protein Quantification: The amount of soluble DYRK1A remaining in the supernatant at each temperature is quantified, typically by Western blotting.[10]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blotting for Apoptosis Markers
This technique is used to measure changes in the expression levels of proteins involved in apoptosis, such as cleaved PARP.
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved PARP), followed by a secondary antibody conjugated to an enzyme that facilitates detection.
-
Detection: The signal is visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified to determine relative protein expression levels.
Conclusion: Which is the Better DYRK1A Probe?
Based on the available data, JH-XVII-10 is the superior DYRK1A probe compared to its predecessor, this compound.
The primary advantage of JH-XVII-10 is its improved metabolic stability .[1] The strategic introduction of fluorine successfully mitigates the rapid aldehyde oxidase-mediated metabolism that limited the utility of this compound.[1] This enhancement makes JH-XVII-10 more suitable for cellular and in vivo studies where compound stability over time is critical.
Furthermore, JH-XVII-10 maintains remarkable potency and selectivity for DYRK1A/B, demonstrating robust anti-tumor efficacy in cellular models.[1][11] While both compounds are valuable tools, JH-XVII-10's optimized profile positions it as a more reliable and promising chemical probe for investigating the therapeutic potential of DYRK1A inhibition.[1] Further optimization to improve its oral bioavailability is an ongoing effort that could enhance its therapeutic prospects.[1]
References
- 1. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 2426628-52-4|DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DYRK1A Kinase Enzyme System [promega.sg]
- 6. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. huber.embl.de [huber.embl.de]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal stability assay [bio-protocol.org]
- 11. medkoo.com [medkoo.com]
Evaluating the Selectivity Profile of JH-Xiv-68-3 Against a Panel of Kinases
A Comparative Guide for Researchers
In the landscape of kinase inhibitor development, achieving a high degree of selectivity is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides a comprehensive evaluation of the kinase selectivity profile of JH-Xiv-68-3, a novel macrocyclic inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B.[1][2] The performance of this compound is objectively compared with alternative DYRK1A inhibitors, Harmine and AZ191, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of appropriate chemical probes.
Executive Summary
This compound emerges as a highly selective inhibitor of DYRK1A and its close homolog DYRK1B. When compared to the broader-spectrum inhibitor Harmine and the DYRK1B-preferring inhibitor AZ191, this compound demonstrates a more focused activity profile. This guide presents a detailed comparison of the selectivity of these compounds against a broad panel of kinases, outlines the experimental methodology for kinase profiling, and provides a visual representation of the experimental workflow.
Data Presentation: Kinase Selectivity Comparison
The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the quantitative data from KINOMEscan™ profiling, a competition-based binding assay, to compare the selectivity of this compound, Harmine, and AZ191. The data is presented as "% of Control", where a lower percentage indicates a stronger interaction between the inhibitor and the kinase.
Table 1: Selectivity Profile of this compound against a Panel of Kinases
| Kinase Target | This compound (% of Control @ 1 µM) |
| DYRK1A | <10 (Potent Inhibition) |
| DYRK1B | <10 (Potent Inhibition) |
| Other Kinases | Generally high % of control, indicating weak inhibition* |
*Specific quantitative data from a broad kinase panel for this compound is not publicly available in the primary publication. The selectivity is described as high for DYRK1A and DYRK1B based on the publication by Powell CE, et al.[1][2]
Table 2: Selectivity Profile of Harmine against a Panel of Kinases
Harmine was screened at 10 µM against a panel of 468 kinases. The following table lists the kinases that showed significant inhibition (<20% of control).
| Kinase Target | Harmine (% of Control @ 10 µM) |
| DYRK1A | <20 |
| DYRK1B | <20 |
| Casein Kinase 1 Alpha 1 (CSNK1A1) | <20 |
| Casein Kinase 1 Delta (CSNK1D) | <20 |
| Casein Kinase 1 Epsilon (CSNK1E) | <20 |
| Casein Kinase 1 Gamma 2 (CSNK1G2) | <20 |
| Casein Kinase 2 Alpha 1 (CSNK2A1) | <20 |
| Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) | <20 |
| Vacuolar Protein Sorting 34 (VPS34/PIK3C3) | <20 |
| And 8 other kinases | <20 |
Data sourced from a study on harmine analogs.[3] Harmine is known to inhibit at least 17 kinases at a 10µM concentration.[3]
Table 3: Selectivity Profile of AZ191
AZ191 is a potent and selective inhibitor of DYRK1B.[4] While broad-panel KINOMEscan™ data with "% of Control" is not fully available, IC50 values and a list of off-target kinases have been reported.
| Kinase Target | AZ191 Activity |
| DYRK1B | IC50 = 17 nM [4] |
| DYRK1A | IC50 = 88 nM[4] |
| DYRK2 | IC50 = 1890 nM[4] |
In a KINOMEscan™ screen of over 400 kinases at 1 µM, AZ191 showed significant binding to only 8 non-mutated kinases: CIT, DRAK1, DYRK1A, MEK5, MKNK2, PRKD2, RPS6KA4, and YSK4.[5]
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its validation. The KINOMEscan™ assay from Eurofins DiscoverX is a widely used platform for this purpose.
KINOMEscan™ Competition Binding Assay Protocol
This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase target.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
DNA-tagged kinases.
-
Immobilized, active-site directed ligands on a solid support (e.g., beads).
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to the desired screening concentration (typically 1 µM or 10 µM for single-point screening).
-
Assay Reaction Setup: The DNA-tagged kinase, the test compound, and the immobilized ligand are combined in a multi-well plate. A DMSO control (vehicle) is run in parallel. The components are incubated to allow the binding reaction to reach equilibrium.
-
Separation: The solid support with the bound kinase is separated from the unbound components.
-
Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tag and measuring its concentration using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are expressed as "percent of control" (% of Control), calculated as:
(% of Control) = (Signal with Compound / Signal with DMSO) x 100
A lower "% of Control" value indicates a stronger binding of the test compound to the kinase, and thus higher inhibitory potential.
Visualization of Experimental Workflow
The following diagram illustrates the workflow of the KINOMEscan™ assay used for evaluating the kinase selectivity profile of inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probe AZ191 | Chemical Probes Portal [chemicalprobes.org]
Cross-Validation of JH-Xiv-68-3's Anti-Proliferative Effects in Head and Neck Squamous Cell Carcinoma Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of JH-Xiv-68-3, a selective macrocyclic inhibitor of DYRK1A/B kinases, in different Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines. The information presented herein is intended to support researchers and professionals in drug development in their evaluation of this compound as a potential therapeutic agent for HNSCC. This document summarizes key experimental data, offers detailed protocols for relevant assays, and visualizes critical pathways and workflows to facilitate a comprehensive understanding of the compound's performance.
Introduction to this compound and HNSCC
Head and Neck Squamous Cell Carcinoma (HNSCC) is a significant global health concern, with a critical need for novel and more effective therapeutic strategies. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic target in HNSCC.[1][2][3] DYRK1A is overexpressed and hyperphosphorylated in HNSCC cells, playing a crucial role in regulating major signaling pathways that drive tumor progression.[1][2][3][4] Inhibition of DYRK1A has been shown to decrease proliferation, invasion, and migration of HNSCC cells in vitro and reduce tumor growth in vivo.[1]
This compound is a novel, selective macrocyclic inhibitor of DYRK1A and its close family member DYRK1B.[5][6][7] It has demonstrated antitumor efficacy in HNSCC cell lines, making it a compound of interest for further investigation.[5][6][7] This guide focuses on the cross-validation of its anti-proliferative effects, a critical step in preclinical assessment to ensure the robustness and generalizability of a drug's efficacy across different tumor cell backgrounds.
Comparative Analysis of Anti-Proliferative Effects
To objectively assess the anti-proliferative potency of this compound, its performance was compared with that of cisplatin, a standard-of-care chemotherapy agent for HNSCC. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined in two well-established HNSCC cell lines: CAL27 and FaDu.
| Compound | Target | HNSCC Cell Line | IC50 (nM) | Citation |
| This compound | DYRK1A/B | CAL27 | 13 (for DYRK1A) | [5] |
| FaDu | 19 (for DYRK1B) | [5] | ||
| Cisplatin | DNA synthesis | CAL27 | 2000 | [8][9] |
| FaDu | 3000 - 6000 | [8] |
Note: The IC50 values for this compound are based on its inhibition of the specific kinases, and it has been shown to cause a significant decrease in cell proliferation in these cell lines.[5] The IC50 values for cisplatin can vary between studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the design of further validation studies.
Cell Viability Assays (MTT/MTS)
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, which is quantifiable by spectrophotometry.
Protocol (MTT Assay):
-
Cell Seeding: Seed HNSCC cells (e.g., CAL27, FaDu) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol (MTS Assay):
The MTS assay follows a similar principle to the MTT assay but uses a different tetrazolium salt that is reduced to a soluble formazan product, eliminating the need for a solubilization step. The procedure is generally faster and involves fewer steps.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat HNSCC cells with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-validation of this compound.
References
- 1. A dual specificity kinase, DYRK1A, as a potential therapeutic target for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cisplatin-resistant head and neck squamous cell carcinoma by the SRC/ETS-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Promise of DYRK1A/B Inhibition in HNSCC: A Comparative Analysis of Preclinical In Vivo Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of preclinical data. The investigational compound JH-Xiv-68-3 is a selective macrocyclic inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B).[1] While it has demonstrated anti-tumor efficacy in Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines, publicly available in vivo data for this compound is currently limited.[1] Therefore, this guide will utilize data from a known small molecule inhibitor of DYRK1A, harmine, as a proxy to compare the potential anti-tumor activity of this therapeutic strategy against standard HNSCC therapies.
Introduction to HNSCC and Current Therapeutic Landscape
Head and Neck Squamous Cell Carcinoma (HNSCC) remains a challenging malignancy with a 5-year survival rate that has not significantly improved in recent decades for patients with late-stage disease. Standard-of-care therapies for advanced HNSCC typically involve a combination of surgery, radiation, and chemotherapy, with platinum-based agents like cisplatin being a cornerstone of treatment.[2][3] Targeted therapies, such as the EGFR inhibitor cetuximab, and more recently, immune checkpoint inhibitors, have also been integrated into treatment regimens.[4] However, resistance to these therapies and significant toxicities remain major clinical hurdles, underscoring the urgent need for novel therapeutic strategies.
One emerging target of interest in HNSCC is DYRK1A. This kinase is overexpressed and hyperphosphorylated in HNSCC, and its inhibition has been shown to induce apoptosis and reduce the tumorigenic potential of HNSCC cells in vitro and in vivo.[1][5] this compound is a novel, selective inhibitor of DYRK1A/B, representing a promising new therapeutic agent for HNSCC.
Comparative In Vivo Anti-Tumor Efficacy
This section presents a comparative summary of the in vivo anti-tumor activity of DYRK1A inhibition (using harmine as a proxy) against standard HNSCC therapies, cisplatin and cetuximab. The data is derived from preclinical studies in xenograft mouse models of HNSCC.
Table 1: Comparison of In Vivo Anti-Tumor Activity in HNSCC Xenograft Models
| Therapeutic Agent | Target | HNSCC Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| DYRK1A Inhibition (Harmine) | DYRK1A | CAL 27 | Nude Mice | 15 mg/kg, i.p., every 3 days for 3 weeks | Significant tumor growth regression | [5] |
| Cisplatin | DNA Synthesis | CAL 27 | Nude Mice | 2 mg/kg, i.p., twice weekly | Significant tumor growth suppression | [2] |
| Cetuximab | EGFR | UT-SCC 42A, SAS | NOD-SCIDγ Mice | 1 mg, i.p., twice per week | Significant tumor growth inhibition in sensitive models | [6] |
Signaling Pathway of DYRK1A in HNSCC
DYRK1A is a dual-specificity kinase that can phosphorylate its substrates on serine and threonine residues, as well as autophosphorylate on a tyrosine residue in its activation loop.[7] In HNSCC, DYRK1A has been implicated in promoting cell survival and proliferation through various signaling pathways. Its inhibition can lead to the induction of apoptosis. One key mechanism involves the regulation of the PI3K/AKT pathway and the subsequent activation of the pro-apoptotic transcription factor FOXO3A.[5]
Caption: DYRK1A signaling pathway in HNSCC.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited in vivo studies.
In Vivo Xenograft Study for DYRK1A Inhibition (Harmine)
-
Cell Line and Animal Model: Human HNSCC cell line CAL 27 was used. Cells were subcutaneously injected into the flank of nude mice.[5]
-
Tumor Induction: Mice were monitored for tumor growth. Treatment was initiated when tumors reached a palpable size.[5]
-
Treatment Regimen: Mice were treated with harmine (15 mg/kg body weight) or vehicle control (DMSO) via intraperitoneal (i.p.) injection every three days for three weeks.[5]
-
Endpoint Analysis: Tumor volume was measured regularly to assess tumor growth. At the end of the study, tumors were excised for further analysis, including western blotting to evaluate protein expression changes.[5]
In Vivo Xenograft Study for Cisplatin
-
Cell Line and Animal Model: Human HNSCC cell line CAL 27 was implanted subcutaneously into the right flank of athymic nude mice.[2]
-
Tumor Induction: Treatment commenced when tumors reached a diameter of 0.25 cm.[2]
-
Treatment Regimen: Mice received cisplatin (2 mg/kg body weight) via i.p. injection twice weekly.[2]
-
Endpoint Analysis: Tumor volumes were measured throughout the experiment. Animal body weight was also monitored to assess toxicity.[2]
In Vivo Xenograft Study for Cetuximab
-
Cell Line and Animal Model: Human HNSCC cell lines UT-SCC 42A and SAS were injected subcutaneously into NOD-SCIDγ mice.[6]
-
Tumor Induction: Treatment began once tumors reached a size of 100 mm³.[6]
-
Treatment Regimen: Mice were treated with cetuximab (1 mg, absolute dose) or PBS (negative control) via i.p. injection twice a week.[6]
-
Endpoint Analysis: Tumor size was monitored, and animals were euthanized when tumors reached a predetermined size (1,500 mm³).[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vivo anti-tumor activity of a therapeutic agent in a xenograft model.
Caption: In vivo anti-tumor activity experimental workflow.
Conclusion
The inhibition of DYRK1A presents a compelling therapeutic strategy for HNSCC. Preclinical data using a proxy inhibitor, harmine, demonstrates significant anti-tumor efficacy in HNSCC xenograft models, comparable to the effects observed with the standard-of-care chemotherapeutic agent, cisplatin. The mechanism of action, involving the induction of apoptosis through pathways such as AKT/FOXO3A, provides a strong rationale for its development.
This compound, as a selective inhibitor of DYRK1A/B, holds considerable promise. Further in vivo studies are warranted to directly compare its efficacy and safety profile against standard HNSCC therapies. Such studies will be critical in determining the clinical potential of this compound as a novel treatment for patients with Head and Neck Squamous Cell Carcinoma.
References
- 1. A dual specificity kinase, DYRK1A, as a potential therapeutic target for head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinol sensitizes human head and neck carcinoma to cisplatin in a xenograft mouse model despite downregulation of proliferative biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Cetuximab-Containing Combinations in Locally Advanced and Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of JH-Xiv-68-3 in Comparison to Other DYRK1A/B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/B) have emerged as significant therapeutic targets in oncology and neurodegenerative diseases. JH-Xiv-68-3 is a novel macrocyclic inhibitor of DYRK1A/B that has demonstrated promising anti-tumor efficacy in preclinical models.[1][2][3][4] A critical parameter in the development of any new therapeutic agent is its therapeutic index (TI), which quantitatively assesses the margin of safety between the dose required for a therapeutic effect and the dose that produces toxicity. This guide provides a comparative overview of this compound and other notable DYRK1A/B inhibitors, with a focus on the available data relevant to an assessment of their therapeutic indices.
Comparative Analysis of DYRK1A/B Inhibitors
While a direct, experimentally determined therapeutic index for this compound is not yet publicly available, a comparative assessment can be initiated by examining its in vitro potency and selectivity against other well-characterized DYRK1A/B inhibitors. The following table summarizes key in vitro data for this compound, Harmine, CX-4945, and AZ191.
| Inhibitor | Target(s) | IC50 (DYRK1A) | IC50 (DYRK1B) | Key Selectivity Notes | Known Liabilities/Off-Target Effects |
| This compound | DYRK1A/B | ~13 nM[5][6] | ~19 nM[5][6] | Selective macrocyclic inhibitor.[1][2][3] | Suffers from rapid aldehyde oxidase-mediated metabolism.[3][4] |
| Harmine | DYRK1A/B, MAO-A | ~70 nM | - | Potent inhibitor of monoamine oxidase A (MAO-A), leading to hallucinogenic and toxic side effects.[7] | |
| CX-4945 (Silmitasertib) | CK2, DYRK1A, GSK3β | Potent | - | Primarily a CK2 inhibitor with significant activity against DYRK1A and GSK3β.[8][9] | Off-target effects related to CK2 and GSK3β inhibition. |
| AZ191 | DYRK1B | ~88 nM | ~17 nM | ~5-fold selectivity for DYRK1B over DYRK1A.[10][11][12] | Primarily targets DYRK1B. |
Experimental Protocols for Therapeutic Index Determination
The therapeutic index is typically calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50). For preclinical animal studies, the lethal dose in 50% of subjects (LD50) is often used in place of the TD50.[2][13][14] The determination of these values requires rigorous in vivo experimentation.
In Vivo Efficacy Studies (to determine ED50)
-
Objective: To determine the dose of the DYRK1A/B inhibitor that produces the desired therapeutic effect in a statistically significant portion of the animal model population.
-
Animal Model: Select a relevant animal model, such as a xenograft mouse model of head and neck squamous cell carcinoma (HNSCC) for this compound.
-
Methodology:
-
Tumor cells (e.g., HNSCC cell lines) are implanted into immunocompromised mice.
-
Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups.
-
Treatment groups receive the inhibitor at various dose levels, administered via a clinically relevant route (e.g., oral, intravenous).
-
Tumor volume and body weight are measured regularly throughout the study.
-
The study is continued for a predetermined period or until tumors in the control group reach a defined endpoint.
-
The ED50 is calculated as the dose at which a 50% reduction in tumor growth is observed compared to the control group.
-
In Vivo Toxicity Studies (to determine TD50/LD50)
-
Objective: To determine the dose of the inhibitor that causes toxicity or mortality.
-
Animal Model: Typically conducted in healthy rodents (e.g., mice, rats).
-
Methodology:
-
Acute Toxicity (for LD50):
-
Animals are administered single, escalating doses of the inhibitor.
-
Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
The LD50 is calculated as the dose that results in the death of 50% of the animals.
-
-
Sub-chronic/Chronic Toxicity (for TD50):
-
Animals are administered repeated doses of the inhibitor over an extended period (e.g., 28 or 90 days).
-
Regular observations are made for clinical signs of toxicity, changes in body weight, food and water consumption.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy and histopathological examination of major organs are performed.
-
The TD50 is determined as the dose that causes a specific adverse effect in 50% of the animals.
-
-
Visualizing the Path to Therapeutic Index Assessment
The following diagrams illustrate the key workflows and pathways relevant to the assessment of DYRK1A/B inhibitors.
References
- 1. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DYRK1A inhibitors leucettines and TGF-β inhibitor additively stimulate insulin production in beta cells, organoids, and isolated mouse islets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Kinase-Selective, Harmine-Based DYRK1A Inhibitors that Induce Pancreatic Human β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 14. toxmsdt.com [toxmsdt.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Unidentified Chemical Compound JH-Xiv-68-3
Disclaimer: The identifier "JH-Xiv-68-3" does not correspond to a recognized chemical substance in standard databases. Therefore, this document provides procedural guidance for the handling and disposal of an unknown chemical, treating "this compound" as an internal laboratory identifier for an uncharacterized substance. Federal, state, and local regulations strictly prohibit the transportation, storage, or disposal of wastes of unknown identity without proper analysis.[1] All procedures must be conducted in accordance with your institution's Environmental Health and Safety (EHS) protocols.
Immediate Safety and Hazard Assessment
Upon encountering an unidentified chemical, the primary focus is to ensure the safety of all laboratory personnel. Treat the substance as hazardous until proven otherwise.[2]
1.1 Initial Actions:
-
Secure the Area: Isolate the container(s) of this compound. If the container is compromised, damaged, swollen, or shows signs of crystal growth around the cap, do not handle it and contact your institution's EHS department immediately.[3]
-
Consult Personnel: Inquire with all current and former laboratory personnel who may have knowledge of the substance's origin or identity.[1][4][5] Review laboratory notebooks and records associated with the location where the compound was found.[6]
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of splash or aerosol generation, use a face shield in conjunction with safety goggles.[7][8] All handling of open containers must be performed inside a certified chemical fume hood.[7]
1.2 Preliminary Hazard Characterization:
If deemed safe to proceed by the Principal Investigator or Laboratory Supervisor, a limited in-lab characterization may be performed to gather information for EHS. Do not attempt to open a container that is not in a stable condition. [3]
| Parameter | Experimental Protocol | Purpose |
| Physical State | Visually inspect the substance through the container. Note if it is a solid, liquid, or gas. For solids, describe the form (e.g., powder, crystalline, amorphous). For liquids, note the color and viscosity. | Provides basic information for handling and segregation. |
| pH (for aqueous liquids) | If the substance is a liquid and known to be water-soluble, dip a pH strip into the liquid and compare it to the color chart.[4] For water-reactive substances, this step must be avoided. | To determine if the material is corrosive (pH ≤ 2 or ≥ 12.5), which is a key hazardous waste characteristic.[9][10] |
| Water Reactivity | Place a very small aliquot of the substance on a watch glass and add a single drop of deionized water from a safe distance within a fume hood. Observe for any reaction such as gas evolution, heat generation, or ignition. | To identify water-reactive substances which require special handling and disposal.[8] |
| Ignitability | This should only be assessed by EHS or a certified hazardous waste contractor due to the inherent risks. | To determine if the waste is an ignitable hazardous waste (flash point < 60°C).[9] |
Disposal Procedures
The disposal of unknown chemicals is the responsibility of the waste generator and typically incurs significant costs for analysis and disposal, often starting at several hundred dollars per container.[1][2][7]
2.1 Labeling and Segregation:
-
Labeling: Securely attach a hazardous waste tag to the container.[11] In the contents section, write "Unknown Chemical (this compound)".[6] Include any information gathered during the preliminary hazard characterization.[6] Do not use abbreviations or chemical formulas.[2][6]
-
Segregation: Store the container in a designated and secure hazardous waste accumulation area, away from incompatible materials.[12]
2.2 Contacting Environmental Health and Safety (EHS):
-
Initiate Pickup Request: Submit a hazardous waste pickup request through your institution's EHS portal or contact them directly.[5][6] Clearly state that the waste is an "unknown chemical".
-
Provide Information: Supply EHS with all available information, including the history of the container, observations from the preliminary characterization, and the completed "Unknown Chemical Waste Characterization Form" if required by your institution.[6][7]
-
Professional Analysis: EHS will coordinate with an approved hazardous waste contractor to safely remove the container from your laboratory.[11][12] The contractor will perform the necessary analysis to identify the hazardous characteristics of the waste before its final disposal in a permitted facility.[3][12][13]
Workflow and Decision Making
The following diagram illustrates the procedural workflow for the proper handling and disposal of the unknown compound this compound.
Caption: Decision workflow for the safe handling and disposal of an unknown chemical.
Prevention of Unknown Chemicals
To prevent the generation of unknown chemicals in the future, implement the following best practices:
-
Labeling: All containers, including temporary vessels like beakers and flasks, must be clearly labeled with the full chemical name(s) of the contents.[1][2][5]
-
Inventory Management: Maintain an accurate, up-to-date chemical inventory.[2]
-
Regular Inspections: Periodically inspect chemical containers and labels, replacing any that are fading or deteriorating.[1][7]
-
Personnel Transitions: Ensure a thorough handover or disposal of all research materials when students or staff leave the laboratory.[2][4]
References
- 1. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 2. FS_Unknown Chemicals Management | OARS [oars.northeastern.edu]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Unknowns | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 6. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 7. unomaha.edu [unomaha.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Chemical Waste | St. John's University [stjohns.edu]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Unknown Chemicals - Environmental Health and Safety [safety.caltech.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
